Product packaging for Cy5.5-SE(Cat. No.:)

Cy5.5-SE

カタログ番号: B1517145
分子量: 1014.1 g/mol
InChIキー: DOMDXTIMIZCSNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cy5.5-SE is a useful research compound. Its molecular formula is C45H47N3O16S4 and its molecular weight is 1014.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H47N3O16S4 B1517145 Cy5.5-SE

特性

分子式

C45H47N3O16S4

分子量

1014.1 g/mol

IUPAC名

(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63)

InChIキー

DOMDXTIMIZCSNC-UHFFFAOYSA-N

異性体SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

正規SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

製品の起源

United States

Foundational & Exploratory

Cy5.5-SE: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Cyanine5.5 succinimidyl ester (Cy5.5-SE), a widely used near-infrared (NIR) fluorescent dye. This document details its spectral properties, provides established experimental protocols for its use in labeling biomolecules, and outlines its key applications in research and development.

Core Properties of this compound

This compound is a bright and photostable amine-reactive fluorescent dye. Its utility in biological imaging stems from its emission in the near-infrared spectrum, a range where biological tissues exhibit minimal autofluorescence, allowing for a high signal-to-noise ratio. The succinimidyl ester (SE) functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent amide bonds.[1][2] This makes it an invaluable tool for a variety of fluorescence-based assays.

Photophysical and Chemical Properties

The key spectral and physical characteristics of this compound are summarized in the table below. These properties are crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Excitation Maximum (λex)~675 - 683 nm[3][4]
Emission Maximum (λem)~694 - 703 nm
Molar Extinction Coefficient (ε)190,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.28
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines
SolubilitySoluble in DMSO

Experimental Protocols: Labeling Biomolecules with this compound

The following section provides a detailed methodology for the covalent labeling of proteins (e.g., antibodies) with this compound. This protocol is a synthesis of established methods.

Materials
  • Purified protein (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with a carrier protein like BSA)

Experimental Workflow Diagram

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage Protein_Prep Prepare Protein (2 mg/mL in amine-free buffer) Adjust_pH Adjust Protein pH (to 8.5-9.5) Protein_Prep->Adjust_pH Dye_Prep Prepare this compound (10 mM in DMSO) Mix Mix Protein and Dye (e.g., 10:1 molar ratio) Dye_Prep->Mix Adjust_pH->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize (Determine Degree of Labeling) Purify->Characterize Store Store Conjugate (4°C or -20°C, protected from light) Characterize->Store

Caption: Workflow for labeling antibodies with this compound.

Step-by-Step Procedure
  • Protein Preparation :

    • Ensure the protein solution is at a concentration of approximately 2 mg/mL. Labeling efficiency may be reduced at lower concentrations.

    • The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound. If necessary, dialyze the protein against a suitable buffer like PBS (pH 7.2-7.4).

  • Dye Preparation :

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution. This solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction :

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.

    • Slowly add the calculated amount of this compound stock solution to the protein solution while gently mixing. A common starting point is a 10:1 molar ratio of dye to protein.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.

  • Purification of the Conjugate :

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25, pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization and Storage :

    • The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein, such as 0.1% bovine serum albumin (BSA), can improve stability.

Applications in Research and Drug Development

The favorable spectral properties of this compound make it a versatile tool for a range of applications.

In Vivo Imaging

The far-red emission of Cy5.5 allows for deep tissue penetration, making it suitable for non-invasive imaging of biological processes in small animal models. This is particularly valuable in oncology research for tracking labeled antibodies or drug candidates to tumor sites.

Fluorescence Microscopy and Flow Cytometry

Cy5.5-conjugated antibodies are widely used in immunofluorescence microscopy to visualize specific cellular targets with high specificity and low background. In flow cytometry, the bright fluorescence of Cy5.5 enables the clear identification and sorting of cell populations based on the expression of specific markers.

Signaling Pathway Visualization

While this compound is a labeling reagent rather than a direct participant in signaling pathways, it is instrumental in visualizing components of these pathways. For example, an antibody against a specific receptor tyrosine kinase can be labeled with this compound to track its localization and trafficking upon ligand binding. The general principle of using a labeled antibody to detect a target protein is illustrated below.

Signaling_Detection cluster_binding Detection Principle cluster_signal Signal Generation Target Target Protein (e.g., Receptor) Antibody Primary Antibody Target->Antibody binds to Labeled_Ab Cy5.5-Labeled Secondary Antibody Antibody->Labeled_Ab binds to Emission Fluorescence Emission (~695 nm) Labeled_Ab->Emission emits Excitation Excitation Light (~675 nm) Excitation->Labeled_Ab excites

Caption: Principle of target detection using a Cy5.5-labeled antibody.

References

Technical Guide: Cy5.5 Succinimidyl Ester for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of Cy5.5 succinimidyl ester (also known as Cy5.5 NHS ester) for the fluorescent labeling of biomolecules. Cy5.5 is a bright, far-red to near-infrared (NIR) fluorescent dye valued for its high molar extinction coefficient and good photostability, making it an excellent choice for a variety of applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.[1] Its succinimidyl ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][1]

Core Properties and Quantitative Data

The photophysical and chemical properties of Cy5.5 succinimidyl ester are critical for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for this reagent. Note that values can vary slightly between suppliers due to different measurement conditions.

ParameterValueReferences
Molar Extinction Coefficient 198,000 - 250,000 M⁻¹cm⁻¹
Excitation Maximum (λex) 673 - 684 nm
Emission Maximum (λem) 707 - 710 nm
Fluorescence Quantum Yield (Φ) ~0.2
Molecular Weight ~716.31 - 767.7 g/mol
Correction Factor at 280 nm (CF₂₈₀) 0.03 - 0.08
Solubility Soluble in DMSO, DMF, and dichloromethane; low solubility in water
Storage Conditions Store at -20°C, desiccated and protected from light

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with Cy5.5 succinimidyl ester. It is recommended to optimize the protocols for your specific application.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down while maintaining the same molar ratios.

1. Materials and Reagents:

  • IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Cy5.5 succinimidyl ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

2. Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in a buffer at a pH between 8.0 and 9.0. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer such as PBS. Adjust the pH of the antibody solution to 8.3-8.5 by adding 1 M sodium bicarbonate.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve 1 mg of Cy5.5 succinimidyl ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • A common starting point for the molar ratio of dye to antibody is 10:1 to 20:1.

    • Add the calculated amount of the Cy5.5 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye. The labeled protein will elute first.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

    • An optimal DOL is typically between 2 and 7.

Oligonucleotide Labeling Protocol

This protocol outlines the procedure for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

1. Materials and Reagents:

  • Amine-modified oligonucleotide

  • Cy5.5 succinimidyl ester

  • Anhydrous DMSO

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Purification supplies (e.g., ethanol, sodium acetate, or an HPLC system)

2. Procedure:

  • Prepare the Oligonucleotide and Dye Solutions:

    • Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer.

    • Prepare a fresh solution of Cy5.5 succinimidyl ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add 2-10 equivalents of the Cy5.5 solution to the oligonucleotide solution.

    • Mix well and incubate for 2-4 hours at room temperature in the dark. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.

  • Purification:

    • The labeled oligonucleotide can be purified from the excess dye by methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

Visualizations

Experimental Workflow for Antibody Labeling

The following diagram illustrates the key steps in the antibody labeling process.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody (in amine-free buffer, pH 8.3-8.5) Mixing Mix Antibody and Dye (10:1 to 20:1 molar ratio) Antibody_Prep->Mixing Dye_Prep Prepare Cy5.5 NHS Ester (10 mg/mL in DMSO) Dye_Prep->Mixing Incubation Incubate (1 hr, RT, dark) Mixing->Incubation Purification Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Analysis Analyze DOL (Spectrophotometry) Purification->Analysis

Caption: Workflow for labeling antibodies with Cy5.5 NHS ester.

Application Example: Cell Surface Receptor Detection

This diagram illustrates a common application of a Cy5.5-labeled antibody for detecting a cell surface receptor, a process often analyzed by fluorescence microscopy or flow cytometry.

ReceptorDetection cluster_cell Cell Receptor Cell Surface Receptor Antibody Primary Antibody Antibody->Receptor Binding Labeled_Antibody Cy5.5-Labeled Secondary Antibody Labeled_Antibody->Antibody Binding Detection Fluorescence Detection (Microscopy/Flow Cytometry) Labeled_Antibody->Detection Signal

Caption: Indirect immunofluorescence using a Cy5.5-labeled secondary antibody.

References

Navigating the Spectrum: A Technical Guide to Cy5.5-SE Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development on the solubility characteristics of Cy5.5-SE (Cyanine5.5 Succinimidyl Ester) in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Understanding the solubility of this far-red fluorescent dye is paramount for its effective application in labeling biomolecules such as proteins, antibodies, and peptides, as well as for in vivo imaging.

Executive Summary

This compound is a widely utilized fluorescent dye characterized by its succinimidyl ester functional group, which facilitates covalent labeling of primary amines. A crucial distinction exists between the standard this compound and its sulfonated counterpart, sulfo-Cy5.5-SE. The presence of sulfonate groups dramatically enhances the dye's hydrophilicity and, consequently, its aqueous solubility. This guide provides a comprehensive overview of the solubility profiles of both forms, detailed experimental protocols for their dissolution and use, and logical workflows to aid in experimental design.

Data Presentation: Quantitative Solubility of this compound and Related Dyes

The following table summarizes the available quantitative data on the solubility of this compound and its analogs in DMSO and aqueous solutions. It is important to note that the exact solubility can be influenced by factors such as the specific batch of the dye, temperature, and the purity of the solvent.

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
Cyanine 5.5, SEDMSO10Not Specified
Cyanine 5, SEDMSO75.39100[1]
Cyanine 5, SEDMF75.39100[1]
sulfo-Cyanine5 carboxylic acidWater, DMF, DMSO240350[2]
sulfo-Cyanine5.5 NHS esterWater"Good" / "Very Good" (Qualitative)Not Specified[3]

Core Insights on Solubility

In DMSO: Both standard and sulfonated versions of this compound exhibit high solubility in anhydrous DMSO. It is a common and recommended practice to prepare a stock solution of 10 mM this compound in anhydrous DMSO. These stock solutions can then be added in small volumes to the aqueous reaction buffer containing the biomolecule to be labeled.

In Aqueous Buffers: The solubility of this compound in aqueous buffers is significantly lower for the non-sulfonated form. For labeling reactions in aqueous media, it is often necessary to include an organic co-solvent, such as DMSO or DMF (typically 5-20%), to aid in the dissolution of the standard this compound.

Conversely, sulfo-Cy5.5-SE is specifically designed for high water solubility. This allows for labeling reactions to be performed in entirely aqueous environments, which is particularly advantageous when working with proteins that are sensitive to organic solvents and may denature in their presence.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

  • This compound (or sulfo-Cy5.5-SE) vial

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Pipettes

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The required volume can be calculated based on the mass of the dye provided by the manufacturer and its molecular weight.

  • Mix thoroughly by pipetting or vortexing until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. For optimal stability, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Proteins with this compound in an Aqueous Buffer

Objective: To covalently label a protein with this compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Protein to be labeled (at a concentration of 2-10 mg/mL)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5 ± 0.5. Crucially, this buffer must not contain primary amines (e.g., Tris) or ammonium ions.

  • Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye.

Methodology:

  • Ensure the protein is in the appropriate reaction buffer at a concentration of at least 2 mg/mL for efficient labeling. If the protein solution has a pH below 8.0, adjust it to 8.5 ± 0.5 using 1 M sodium bicarbonate.

  • Calculate the required volume of the 10 mM this compound stock solution. A common starting point is a 10:1 molar ratio of dye to protein.

  • Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Avoid vigorous vortexing that could denature the protein.

  • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.

  • Following incubation, purify the labeled protein from the unreacted dye using a suitable method such as size-exclusion chromatography.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key decision-making and experimental processes described in this guide.

Cy55SE_Solubilization_Workflow start Start: Need to dissolve this compound is_sulfonated Is the this compound sulfonated? start->is_sulfonated dissolve_dmso Dissolve in anhydrous DMSO to make 10 mM stock solution is_sulfonated->dissolve_dmso No dissolve_aqueous Directly dissolve in aqueous reaction buffer (pH 8.5) is_sulfonated->dissolve_aqueous Yes add_to_buffer Add DMSO stock to aqueous reaction buffer (pH 8.5) (final DMSO conc. 5-20%) dissolve_dmso->add_to_buffer end_labeling Proceed with labeling reaction dissolve_aqueous->end_labeling add_to_buffer->end_labeling

Caption: Decision workflow for dissolving this compound based on its sulfonation state.

Protein_Labeling_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein 1. Prepare protein in amine-free buffer (pH 8.5, >2 mg/mL) prep_dye 2. Prepare 10 mM this compound stock in anhydrous DMSO add_dye 3. Add dye to protein (e.g., 10:1 molar ratio) prep_dye->add_dye incubate 4. Incubate for 60 min at RT in the dark add_dye->incubate purify 5. Purify conjugate via size-exclusion chromatography incubate->purify result Labeled Protein purify->result

Caption: Step-by-step workflow for a typical protein labeling experiment with this compound.

References

An In-Depth Technical Guide to Cy5.5-SE: Understanding the Core of Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research and drug development, fluorescent labeling is a cornerstone technique for visualizing and quantifying molecular interactions. Among the plethora of available fluorophores, near-infrared (NIR) cyanine dyes like Cy5.5 are prized for their deep tissue penetration and minimal background autofluorescence. The designation "Cy5.5-SE" refers to a specific, chemically activated form of this dye. This guide provides a detailed technical examination of what "SE" signifies, the chemical principles governing its use, and comprehensive protocols for its application.

The Core Chemistry: What "SE" in this compound Represents

The "SE" in this compound stands for Succinimidyl Ester . This is a highly reactive functional group, also commonly known as an N-hydroxysuccinimide (NHS) ester . The purpose of this chemical moiety is to render the Cy5.5 dye molecule reactive towards primary amines (-NH₂), which are abundantly found in biomolecules such as the lysine residues of proteins and antibodies, as well as on amine-modified oligonucleotides.

The succinimidyl ester is the most popular chemical group for conjugating dyes to proteins because it forms a stable and covalent amide bond with the primary amine under specific reaction conditions. This reaction, known as aminolysis or acylation, is efficient and specific, making this compound a powerful tool for creating fluorescently-labeled probes for a vast array of applications.

Figure 1: Reaction of this compound with a primary amine on a protein.

Quantitative Analysis of the Labeling Reaction

The success of a conjugation reaction is governed by several key parameters. Optimizing these factors is critical to achieving a desired Degree of Labeling (DOL)—the average number of dye molecules per protein—while preserving the protein's biological function.

2.1 The Critical Role of pH

The reaction of NHS esters with amines is highly dependent on pH. The primary amine must be in its unprotonated state to act as a nucleophile. However, at high pH, the NHS ester is susceptible to hydrolysis, where it reacts with water instead of the amine. This creates a non-reactive carboxylic acid form of the dye, reducing the labeling efficiency. Therefore, a balance must be struck.[1]

pH LevelPrimary Amine StateNHS Ester StabilityReaction Outcome
< 7.5 Mostly protonated (-NH₃⁺)Relatively stableLow labeling efficiency due to unreactive amine
8.0 - 9.0 Largely unprotonated (-NH₂)Moderate hydrolysisOptimal range for efficient amine labeling [2][3]
> 9.5 Unprotonated (-NH₂)Rapid hydrolysisLow labeling efficiency due to dye inactivation[1]
Table 1: The effect of pH on the aminolysis and hydrolysis of this compound.

2.2 Optimizing Reaction Parameters

For reproducible results, controlling the reaction conditions is essential. The table below summarizes the generally recommended starting conditions for labeling an IgG antibody, which can be adapted for other proteins.

ParameterRecommended ValueRationale & Notes
Protein Concentration 2 - 10 mg/mLHigher concentrations increase reaction efficiency. Labeling efficiency is greatly reduced below 2 mg/mL.[3]
Reaction Buffer 0.1 M Sodium BicarbonateProvides the optimal pH range (8.5 ± 0.5). Must be free of primary amines (e.g., Tris, glycine).
Dye:Protein Molar Ratio 5:1 to 20:1A starting point for optimization. Higher ratios increase the DOL but risk over-labeling.
Dye Solvent Anhydrous DMSO or DMFThe dye is dissolved in a small volume of organic solvent before being added to the aqueous protein solution.
Reaction Time 60 minutesA common incubation time at room temperature. Can be adjusted to control the DOL.
Temperature Room Temperature (~20-25°C)Provides a sufficient reaction rate without denaturing most proteins.
Table 2: Recommended starting conditions for a this compound protein labeling reaction.

2.3 Degree of Labeling and Fluorescence Quenching

While a high DOL can increase signal intensity, over-labeling is detrimental. When Cy5.5 molecules are too close to each other on a protein's surface, they can undergo self-quenching, where the fluorescence emission is absorbed by a neighboring dye molecule. This leads to a decrease in the overall fluorescence of the conjugate. For Cy5 and Cy5.5, labeling antibodies with more than three to five dye molecules can be counterproductive, leading to a loss of fluorescence.

Degree of Labeling (DOL)Relative Quantum Yield (RQY)Total FluorescencePotential Issues
1 - 3 HighIncreases with DOLOptimal range for most applications.
4 - 6 DecreasingPeaks and begins to declineIncreased risk of fluorescence quenching and protein aggregation.
> 7 Significantly LowerMarkedly decreasedHigh probability of self-quenching, protein precipitation, and loss of biological activity.
Table 3: The general relationship between Degree of Labeling (DOL) and the fluorescence properties of Cy5.5 conjugates.

Detailed Experimental Protocols

This section provides a comprehensive methodology for the labeling of an antibody with this compound, purification of the conjugate, and subsequent characterization.

G start Start prep_protein 1. Prepare Protein (Buffer exchange to amine-free buffer, adjust concentration) start->prep_protein prep_dye 2. Prepare Dye (Dissolve this compound in anhydrous DMSO/DMF) prep_protein->prep_dye calc 3. Calculate Molar Ratio (Determine volume of dye solution needed) prep_dye->calc react 4. Labeling Reaction (Mix protein and dye, incubate for 1 hr at RT, protected from light) calc->react purify 5. Purify Conjugate (Remove unconjugated dye via spin column, SEC, or dialysis) react->purify characterize 6. Characterize Conjugate (Measure A280 and A650 to calculate DOL) purify->characterize end End (Store conjugate appropriately) characterize->end

Figure 2: General experimental workflow for protein labeling with this compound.

3.1 Reagent and Protein Preparation

  • Protein Purity: Ensure the protein solution is free of amine-containing substances (e.g., Tris, glycine) and stabilizers like BSA. If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

  • Dye Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution. This solution should be prepared immediately before use.

3.2 The Labeling Reaction

  • Calculate Reactant Volumes: Determine the volume of the 10 mM dye stock solution needed to achieve the desired dye:protein molar ratio (e.g., 10:1).

  • Mixing: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of DMSO/DMF should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

3.3 Purification of the Conjugate

It is critical to remove unconjugated "free" dye, which can cause high background signals. The choice of method depends on the sample volume and required purity.

G start Labeled Reaction Mixture decision1 Need rapid purification for small sample volume (<200 µL)? start->decision1 spin_column Use Spin Desalting Column decision1->spin_column Yes decision2 Need high resolution and purity? decision1->decision2 No end Purified Cy5.5 Conjugate spin_column->end sec Use Size-Exclusion Chromatography (SEC/FPLC) decision2->sec Yes dialysis Use Dialysis (Good for large volumes, but slower) decision2->dialysis No sec->end dialysis->end

Figure 3: Decision workflow for selecting a purification method.

Protocol for Spin Column Purification:

  • Prepare the Column: Snap off the bottom closure of a spin desalting column (e.g., Zeba™ 7K MWCO) and place it in a collection tube. Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer.

  • Equilibrate: Add 300-500 µL of purification buffer (e.g., PBS, pH 7.4) to the column. Centrifuge again and discard the flow-through. Repeat this step at least two more times.

  • Load Sample: Place the equilibrated column into a fresh collection tube. Carefully apply the entire labeling reaction mixture to the center of the resin bed.

  • Elute: Centrifuge the column for 2 minutes at 1,500 x g. The eluate contains the purified Cy5.5-labeled protein. The smaller, unconjugated dye molecules are retained by the resin.

3.4 Characterization: Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is ~675 nm (A_max).

  • Calculate DOL using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Dye Concentration (M) = A_max / ε_dye

    DOL = Dye Concentration / Protein Concentration

    • CF is the correction factor for the dye's absorbance at 280 nm. For Cy5.5, this is approximately 0.04.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (e.g., ~250,000 M⁻¹cm⁻¹).

Applications and Example Workflows

This compound labeled biomolecules are used in numerous applications. Below are example workflows for immunofluorescence and in vivo imaging.

4.1 Immunofluorescence (IF) Workflow

G start Start: Cultured Cells or Tissue Section fix_perm 1. Fixation & Permeabilization (e.g., with PFA and Triton X-100) start->fix_perm block 2. Blocking (e.g., with BSA or normal serum) fix_perm->block primary_ab 3. Primary Antibody Incubation (Binds to target antigen) block->primary_ab wash1 4. Wash Steps (Remove unbound primary antibody) primary_ab->wash1 secondary_ab 5. Cy5.5-Secondary Ab Incubation (Binds to primary antibody) wash1->secondary_ab wash2 6. Wash Steps (Remove unbound secondary antibody) secondary_ab->wash2 mount_image 7. Counterstain & Mount (e.g., DAPI for nuclei, mount on slide) wash2->mount_image end 8. Fluorescence Microscopy (Image with appropriate filters) mount_image->end

Figure 4: Workflow for indirect immunofluorescence using a Cy5.5-labeled secondary antibody.

4.2 In Vivo Imaging Workflow

G start Start conjugate 1. Prepare Imaging Probe (Label targeting molecule, e.g., antibody or peptide, with this compound) start->conjugate purify 2. Purify & Characterize Probe (Remove free dye, determine DOL) conjugate->purify animal_model 3. Administer Probe to Animal Model (e.g., intravenous injection into a tumor-bearing mouse) purify->animal_model live_imaging 4. In Vivo Fluorescence Imaging (Image animal at multiple time points to track probe distribution) animal_model->live_imaging ex_vivo 5. Ex Vivo Organ Imaging (Harvest organs at study endpoint and image to confirm probe localization) live_imaging->ex_vivo analyze 6. Data Analysis (Quantify fluorescence intensity in regions of interest) ex_vivo->analyze end End analyze->end

Figure 5: General workflow for an in vivo imaging experiment using a Cy5.5-labeled probe.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal / Low DOL 1. Reaction buffer contained primary amines (e.g., Tris).2. pH of the reaction was too low (<8.0).3. This compound was hydrolyzed before reaction.4. Protein concentration was too low.1. Perform buffer exchange into an amine-free buffer.2. Adjust pH to 8.5-9.0 with 1 M sodium bicarbonate.3. Prepare dye stock solution immediately before use.4. Concentrate the protein to >2 mg/mL.
Protein Precipitates After Labeling Over-labeling has increased protein hydrophobicity, leading to aggregation.Reduce the dye:protein molar ratio in the labeling reaction. Aim for a lower DOL (e.g., 2-4).
High Background Signal in Application Inefficient removal of unconjugated "free" dye.Repeat the purification step (e.g., pass through a second spin column) or use a higher-resolution method like SEC.
Labeled Antibody Loses Antigen Binding Activity The Cy5.5 dye has attached to lysine residues within or near the antigen-binding site, causing steric hindrance.Reduce the DOL to decrease the probability of modifying a critical residue. Consider site-specific labeling strategies if the problem persists.
Table 4: Troubleshooting common issues in this compound labeling experiments.

References

Technical Guide: Physicochemical Properties of Cy5.5-SE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of Cyanine5.5 succinimidyl ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and labeling.

Core Molecular Data

The molecular weight and chemical formula are fundamental parameters for quantitative experimental design, including stoichiometry calculations for conjugation reactions and preparation of stock solutions. It is important to note that variations in the reported molecular weight and formula can exist between different suppliers, potentially due to differences in the counter-ions or salt forms of the compound.

The following table summarizes the key molecular data for this compound.

ParameterValueReference
Molecular Weight 1014.13 g/mol [1]
1303.6 g/mol [2]
1317.7 g/mol
716.31 g/mol [3]
Chemical Formula C45H47N3O16S[1]
C45H44N3O16S4·3C6H15NH
C44H46ClN3O4

Note: The significant variation in molecular weight and formula highlights the importance of consulting the certificate of analysis provided by the specific supplier for the lot number being used.

Physicochemical Properties and Applications

This compound is an amine-reactive fluorescent dye, with the succinimidyl ester (SE) group enabling covalent labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides. This conjugation is typically performed under mild basic conditions (pH 8.5 ± 0.5) for optimal reaction efficiency.

The resulting Cy5.5 conjugates exhibit bright fluorescence in the near-infrared spectrum, which is advantageous for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is critical.

Data Relationship Diagram

The following diagram illustrates the fundamental relationship between the compound name, its chemical formula, and its molecular weight.

G This compound Core Properties A This compound B Chemical Formula (e.g., C45H47N3O16S) A->B is defined by C Molecular Weight (e.g., 1014.13 g/mol) B->C determines

Caption: Relationship between this compound, its chemical formula, and molecular weight.

Experimental Considerations

Stock Solution Preparation: To prepare a stock solution, anhydrous DMSO is commonly used. For example, to create a 10 mM stock solution, the appropriate volume of DMSO is added to the vial of this compound, followed by thorough mixing.

Labeling Protocol: For protein labeling, a protein concentration of 2 mg/mL is recommended for optimal efficiency. The pH of the protein solution should be maintained at 8.5 ± 0.5. A common molar ratio of this compound to protein is approximately 10:1. The reaction is typically incubated in the dark at room temperature for about 60 minutes with gentle mixing.

Storage: this compound should be stored at -20°C and protected from light.

References

Basic principles of labeling proteins with NHS ester dyes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Principles of Labeling Proteins with NHS Ester Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practices for labeling proteins using N-hydroxysuccinimide (NHS) ester dyes. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize protein conjugation techniques. This document outlines the underlying chemistry, critical parameters, and detailed protocols to ensure efficient and reproducible labeling of proteins for a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.

The Chemical Principle: A Tale of Two Reactions

The labeling of proteins with NHS ester dyes is a widely used bioconjugation technique that relies on the formation of a stable amide bond between the dye and the protein.[1] The primary targets for this reaction are the primary amines (-NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[2]

The core of this process is an aminolysis reaction where the nucleophilic primary amine of the protein attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a covalent amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3]

However, this desired labeling reaction is in constant competition with a hydrolysis reaction, where water molecules attack the NHS ester, leading to the formation of an inactive carboxylate and rendering the dye incapable of reacting with the protein.[3][] The rate of this competing hydrolysis is significantly influenced by the pH of the reaction buffer. Understanding and controlling the balance between aminolysis and hydrolysis is paramount for successful protein labeling.

G cluster_reactants Reactants cluster_products Aminolysis (Labeling) cluster_hydrolysis Hydrolysis (Competing Reaction) Protein Protein-NH₂ (Primary Amine) Labeled_Protein Dye-CO-NH-Protein (Stable Amide Bond) Protein->Labeled_Protein Aminolysis (pH 8.3-8.5) NHS_Dye Dye-NHS Ester NHS_Dye->Labeled_Protein Hydrolyzed_Dye Dye-COOH (Inactive Carboxylate) NHS_Dye->Hydrolyzed_Dye Hydrolysis (competing reaction, increases with pH) NHS_byproduct N-Hydroxysuccinimide Water H₂O Water->Hydrolyzed_Dye

Diagram 1. Chemical reaction pathways for NHS ester labeling.

Key Factors Influencing the Labeling Reaction

The efficiency and success of protein labeling with NHS ester dyes are dependent on several critical parameters. Careful optimization of these factors is necessary to achieve the desired degree of labeling (DOL) while maintaining the biological activity of the protein.

pH

The pH of the reaction buffer is arguably the most critical factor. For the aminolysis reaction to proceed efficiently, the primary amines on the protein must be in a deprotonated, nucleophilic state. This is favored at a slightly alkaline pH. However, as the pH increases, the rate of the competing hydrolysis reaction also increases dramatically. The optimal balance is typically found in a pH range of 8.3 to 8.5.

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester labeling as they will compete with the protein for reaction with the dye. Recommended amine-free buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or borate buffers.

Protein Concentration

Higher protein concentrations generally lead to improved labeling efficiency. This is because at higher concentrations, the probability of a productive collision between a dye molecule and a protein molecule is increased relative to the probability of a collision with a water molecule (hydrolysis).

Dye-to-Protein Molar Ratio

The molar ratio of the NHS ester dye to the protein in the reaction mixture is a key determinant of the final degree of labeling (DOL). A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can lead to protein precipitation, loss of biological activity, and fluorescence quenching. Therefore, the optimal dye-to-protein ratio must be determined empirically for each specific protein and dye combination.

The following tables summarize key quantitative data for optimizing your labeling protocol.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeNotes
pH 8.3 - 8.5Optimal for deprotonation of primary amines.
Temperature Room temperature (20-25°C) or 4°CRoom temperature for 1-4 hours; 4°C for overnight incubation.
Protein Concentration 1 - 10 mg/mLHigher concentrations improve labeling efficiency.
Buffer Composition 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, Borate BufferMust be amine-free (avoid Tris, Glycine).
Dye-to-Protein Molar Ratio 5:1 to 20:1Highly dependent on the protein and dye; requires optimization.

Table 2: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-lifeReference
7.004 - 5 hours
7.0Room Temperature~1 hour
8.0Room Temperature~1 hour
8.6410 minutes
8.6Room TemperatureMinutes

Table 3: Typical Dye-to-Protein Molar Ratios and Resulting Degree of Labeling (DOL)

Dye/ProteinMolar Ratio (Dye:Protein)Optimal DOLNotes
General IgG9:1 to 15:12 - 10A good starting point for many antibodies.
Janelia Fluor® Dyes15:1VariesRecommended to test different ratios.
Cy33:1, 10:1, 30:11:1 (with 3-fold excess)Requires empirical optimization.
AlexaFluor 680/647-0.3 - 0.6For in-vivo imaging to minimize impact on distribution.
Atto 565-2 - 7General guideline for antibodies.

Table 4: Effect of Protein Concentration on Labeling Efficiency

Protein ConcentrationLabeling EfficiencyReference
~1 mg/mL20 - 30%
~2.5 mg/mL~35%
> 5 mg/mLHigher efficiency

Detailed Experimental Protocol

The following is a general protocol for labeling proteins with NHS ester dyes. It is important to note that this protocol may require optimization for specific proteins and dyes.

G start Start: Protein & Dye prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5, 1-10 mg/mL) start->prep_protein prep_dye 2. Prepare Dye Stock Solution (Anhydrous DMSO or DMF) start->prep_dye reaction 3. Labeling Reaction (Add dye to protein, incubate 1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye->reaction purification 4. Purify Conjugate (Size exclusion chromatography, dialysis) reaction->purification characterization 5. Characterize Conjugate (Determine Degree of Labeling - DOL) purification->characterization storage 6. Store Labeled Protein (-20°C or -80°C) characterization->storage end End: Purified, Labeled Protein storage->end

Diagram 2. General experimental workflow for protein labeling.
Materials

  • Protein of interest

  • NHS ester dye

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., desalting column)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio.

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL is calculated from the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength. A correction factor is needed to account for the dye's absorbance at 280 nm.

  • Store the Labeled Protein:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Conclusion

Labeling proteins with NHS ester dyes is a powerful and versatile technique for a wide range of biological research and drug development applications. By understanding the underlying chemical principles and carefully controlling the key reaction parameters—pH, buffer composition, protein concentration, and dye-to-protein molar ratio—researchers can achieve efficient, reproducible, and reliable protein conjugation. This guide provides the foundational knowledge and practical data to enable scientists to successfully implement this essential bioconjugation method.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Cy5.5-SE to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Cyanine 5.5 succinimidyl ester (Cy5.5-SE) to peptides. Cy5.5 is a near-infrared (NIR) fluorescent dye widely used in biomedical research for in vivo imaging, cellular tracking, and diagnostic assays due to its deep tissue penetration and minimal background autofluorescence. The succinimidyl ester functional group of this compound allows for covalent labeling of primary amines, such as the N-terminus of a peptide or the epsilon-amine of a lysine residue, through the formation of a stable amide bond. This protocol covers the materials, step-by-step procedure, purification, and characterization of the resulting Cy5.5-peptide conjugate.

Chemical Reaction

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.

cluster_reaction Conjugation Chemistry reagents Peptide-NH₂ + this compound reagents->intermediate Nucleophilic Attack (pH 7.5-9.0) product Peptide-NH-CO-Cy5.5 + NHS intermediate->product NHS Leaving Group

Caption: Chemical reaction of this compound with a primary amine on a peptide.

Experimental Workflow

The overall process for conjugating this compound to a peptide involves several key stages, from preparation of reagents to characterization of the final product.

prep 1. Reagent Preparation reaction 2. Conjugation Reaction prep->reaction purification 3. Purification reaction->purification characterization 4. Characterization purification->characterization storage 5. Storage characterization->storage

Caption: General workflow for Cy5.5-peptide conjugation.

Materials and Reagents

Reagent/MaterialSpecifications
Peptide of InterestMust contain at least one primary amine. Purity >95%.
This compound (Succinimidyl Ester)High purity, stored desiccated at -20°C.
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)For dissolving this compound.
Conjugation Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Must be free of primary amines (e.g., Tris).
Quenching Reagent (optional)1 M Tris-HCl or Glycine, pH 8.0.
Purification SystemHigh-Performance Liquid Chromatography (HPLC) or Gel Filtration Columns (e.g., Sephadex G-25).
Analytical InstrumentsUV-Vis Spectrophotometer, Mass Spectrometer.

Experimental Protocol

1. Preparation of Reagents

  • Peptide Solution:

    • Accurately weigh the peptide and dissolve it in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Ensure the peptide is fully dissolved. Sonication may be used if necessary.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

2. Conjugation Reaction

  • Molar Ratio: The optimal molar ratio of this compound to peptide should be determined empirically. A starting point of a 5:1 to 15:1 molar excess of the dye is recommended.[1]

  • Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

    • The final concentration of DMSO or DMF in the reaction mixture should be less than 10% to avoid denaturation of the peptide.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation is recommended.

3. Quenching the Reaction (Optional)

  • To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted this compound.

  • Incubate for an additional 30 minutes at room temperature.

4. Purification of the Cy5.5-Peptide Conjugate

It is crucial to remove unreacted this compound and the NHS byproduct from the labeled peptide.

  • High-Performance Liquid Chromatography (HPLC):

    • This is the preferred method for achieving high purity.

    • Use a reverse-phase C18 column.

    • Monitor the elution at both 220 nm (for the peptide backbone) and 675 nm (for Cy5.5).

    • Collect the fractions that absorb at both wavelengths.

  • Gel Filtration Chromatography:

    • Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • The larger Cy5.5-peptide conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer.

5. Characterization of the Cy5.5-Peptide Conjugate

  • Mass Spectrometry: Confirm the successful conjugation and the purity of the final product by determining its molecular weight.

  • UV-Vis Spectroscopy and Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).

    • The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the Beer-Lambert law.[2][3][4][5]

    Formula for DOL Calculation:

    • Peptide Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_peptide

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Peptide Concentration

    Where:

    • CF (Correction Factor) = Absorbance of the dye at 280 nm / Absorbance of the dye at its A_max. For Cy5.5, this is approximately 0.05.

    • ε_peptide = Molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹). This can be calculated based on the amino acid sequence.

    • ε_dye = Molar extinction coefficient of Cy5.5 at ~675 nm. For Cy5.5, this is approximately 250,000 M⁻¹cm⁻¹.

Quantitative Data Summary

The following table provides a representative example of the results that can be obtained from a Cy5.5-peptide conjugation experiment.

ParameterValue
Peptide Molecular Weight2500 Da
This compound to Peptide Molar Ratio (Input)10:1
A₂₈₀ of Purified Conjugate0.85
A₆₇₅ of Purified Conjugate0.50
Calculated Peptide Concentration2.9 x 10⁻⁵ M
Calculated Dye Concentration2.0 x 10⁻⁵ M
Degree of Labeling (DOL) ~0.7
Conjugate Molecular Weight (by Mass Spec)~3130 Da
Purity (by HPLC)>98%

Storage

Store the lyophilized Cy5.5-labeled peptide at -20°C or -80°C, protected from light. For solutions, aliquot to avoid repeated freeze-thaw cycles and store at -20°C.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- Inactive this compound (hydrolyzed).- Low peptide concentration.- Adjust pH to 8.3-8.5.- Use an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and a new vial of dye.- Concentrate the peptide solution.
Peptide Precipitation - High concentration of organic solvent.- Over-labeling leading to decreased solubility.- Keep the organic solvent concentration below 10%.- Reduce the molar ratio of dye to peptide.
Broad Peaks in HPLC - Aggregation of the labeled peptide.- Modify the mobile phase (e.g., add TFA or formic acid).- Consider a different purification method like gel filtration.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to peptides. By carefully controlling the reaction conditions and employing appropriate purification and characterization methods, researchers can generate high-quality fluorescently labeled peptides for a wide range of applications in life sciences and drug development.

References

Amine-Free Buffer Recommendations for Cy5.5-SE Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful labeling of proteins and other biomolecules with Cyanine5.5 succinimidyl ester (Cy5.5-SE). The focus is on the critical role of amine-free buffers in achieving optimal labeling efficiency and preserving the integrity of the target molecule.

Introduction to this compound Labeling

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely used in various biological and drug development applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. The succinimidyl ester (SE) functional group of Cy5.5 reacts specifically with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds. This labeling reaction is highly pH-dependent, and the choice of buffer is paramount to its success. Buffers containing primary amines, such as Tris and glycine, must be avoided as they compete with the target molecule for reaction with the this compound, thereby reducing labeling efficiency.[1][2]

Recommended Amine-Free Buffers

The selection of an appropriate amine-free buffer is crucial for efficient this compound labeling. The optimal pH for the reaction is typically between 8.2 and 8.5.[3][4] This pH range ensures that the primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester. Several amine-free buffers are suitable for this purpose.

Buffer SystemRecommended ConcentrationRecommended pH RangeKey Considerations
Sodium Bicarbonate 0.1 M8.3 - 9.0Commonly used and effective. The pH may need to be adjusted with NaOH.[5]
Sodium Phosphate 0.1 M7.2 - 8.5A good alternative to bicarbonate buffer.
HEPES 50 - 100 mM7.2 - 8.5A non-phosphate, non-carbonate buffer that can be suitable for proteins sensitive to phosphate.
MES 10 - 50 mM6.5 - 7.5Can be used, but the lower pH may result in slower reaction rates.

Note: While Tris-based buffers are generally not recommended due to the presence of a primary amine, some protocols suggest they can be used at low concentrations (up to 20mM) with minimal impact on labeling efficiency. However, for optimal and reproducible results, it is best to use one of the recommended amine-free buffers.

Experimental Protocols

General Protein Labeling Protocol with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization of the dye-to-protein molar ratio may be necessary for each specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound (succinimidyl ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in a suitable amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the pH of the protein solution to 8.3-8.5 if necessary.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point.

    • Add the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the Cy5.5-labeled protein from unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm, Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = Amax / (ε_dye × path length)

      • ε_dye for Cy5.5 is approximately 250,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / (ε_protein × path length)

      • CF (Correction Factor) for Cy5.5 is approximately 0.04.

      • ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 7 for antibodies.

Visualizations

Cy5_5_SE_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix & Incubate (1 hr, RT, dark) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Purify Purification (Desalting Column) Mix->Purify Analyze DOL Calculation Purify->Analyze

Experimental workflow for this compound labeling.

Cy5_5_SE_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) Protein->Conjugate + Cy5_5_SE Cy5.5-Succinimidyl Ester Cy5_5_SE->Conjugate NHS N-hydroxysuccinimide (Byproduct) Cy5_5_SE->NHS +

Chemical reaction of this compound with a primary amine.

References

Cy5.5-SE in Flow Cytometry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanine 5.5 succinimidyl ester (Cy5.5-SE) is a reactive fluorescent dye used for labeling biomolecules, particularly proteins and antibodies, for analysis in flow cytometry and other fluorescence-based applications. As a member of the cyanine dye family, Cy5.5 exhibits bright fluorescence in the far-red region of the spectrum, which provides a significant advantage in multicolor flow cytometry experiments by minimizing spectral overlap with other common fluorophores and reducing interference from cellular autofluorescence.[1][2] Its succinimidyl ester functional group allows for the straightforward and efficient conjugation to primary amines on target molecules.[3][4] This document provides detailed application notes and protocols for the use of this compound in flow cytometry.

Key Spectral Properties

The spectral characteristics of Cy5.5 make it compatible with common laser lines available on many flow cytometers.[1]

PropertyWavelength (nm)
Excitation Maximum~675 nm
Emission Maximum~694 nm
Recommended Laser Line633 nm or 647 nm

Key Applications in Flow Cytometry

The unique properties of this compound make it a versatile tool for a range of flow cytometry applications, including immunophenotyping, cell proliferation assays, and apoptosis detection.

  • Immunophenotyping: Cy5.5-conjugated antibodies are widely used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers. The far-red emission of Cy5.5 is particularly advantageous for detecting low-abundance antigens due to the reduced background autofluorescence in this region of the spectrum.

  • Cell Proliferation Assays: this compound can be used as a cytoplasmic dye to track cell division. The dye is retained within cells and is distributed equally between daughter cells upon division, leading to a progressive halving of fluorescence intensity with each generation. This allows for the quantitative analysis of cell proliferation over time.

  • Apoptosis Detection: Cy5.5 can be conjugated to Annexin V to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. The use of a far-red fluorophore for this purpose allows for multiplexing with other fluorescent probes to further characterize apoptotic pathways.

Experimental Protocols

Here we provide detailed protocols for antibody conjugation with this compound and its subsequent use in cell staining for flow cytometry.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of an IgG antibody with this compound. The molar ratio of dye to protein may need to be optimized for different proteins.

Materials:

  • IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 0.1 M sodium bicarbonate buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of this compound. A molar dye-to-protein ratio of 8:1 to 12:1 is a common starting point for IgG antibodies.

    • Slowly add the dissolved this compound to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a purification column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of Cy5.5 (~675 nm).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) Where:

      • A_max is the absorbance at the dye's excitation maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

      • CF is the correction factor for the dye's absorbance at 280 nm.

DOT Diagram: Antibody Conjugation Workflow

Antibody_Conjugation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and this compound Antibody->Mix Dye Dissolve this compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate Purify Column Chromatography Incubate->Purify QC Measure Absorbance (280nm & 675nm) Purify->QC Calculate Calculate DOL QC->Calculate

Caption: Workflow for conjugating antibodies with this compound.

Protocol 2: Cell Surface Staining with a Cy5.5-Conjugated Antibody

This protocol outlines the steps for staining cell surface antigens for flow cytometry analysis.

Materials:

  • Single-cell suspension (1 x 10⁷ cells/mL)

  • Cy5.5-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

  • Fc receptor blocking reagent (optional)

  • Viability dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the Cy5.5-conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.

    • Decant the supernatant and repeat the wash step twice.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye according to the manufacturer's instructions.

    • Acquire data on a flow cytometer equipped with a 633 nm or 647 nm laser.

DOT Diagram: Cell Surface Staining Workflow

Cell_Staining Start Single-Cell Suspension (1x10^6 cells) FcBlock Fc Block (optional) 10-15 min, 4°C Start->FcBlock Stain Add Cy5.5-Ab 20-30 min, 4°C (dark) FcBlock->Stain Wash1 Wash with Staining Buffer Stain->Wash1 Centrifuge1 Centrifuge Wash1->Centrifuge1 Wash2 Repeat Wash & Centrifuge Centrifuge1->Wash2 Resuspend Resuspend in Buffer Wash2->Resuspend Viability Add Viability Dye (optional) Resuspend->Viability Acquire Acquire on Flow Cytometer Viability->Acquire

Caption: Workflow for cell surface staining with a Cy5.5-conjugated antibody.

Data Presentation

The following tables summarize hypothetical quantitative data for typical applications of this compound in flow cytometry.

Table 1: Immunophenotyping of Human PBMCs

Cell PopulationMarker% Positive (Cy5.5)Mean Fluorescence Intensity (MFI)
T Helper CellsCD445.21.2 x 10⁵
Cytotoxic T CellsCD825.89.8 x 10⁴
B CellsCD1910.57.5 x 10⁴
NK CellsCD5615.18.2 x 10⁴

Table 2: Cell Proliferation Analysis by Dye Dilution

GenerationMFI of Cy5.5% of Cells in Generation
02.5 x 10⁵5
11.2 x 10⁵15
26.0 x 10⁴35
33.0 x 10⁴25
41.5 x 10⁴10
5+< 1.0 x 10⁴10

Table 3: Apoptosis Detection in Jurkat Cells

Treatment% Annexin V-Cy5.5 Positive% Propidium Iodide Positive
Untreated Control4.22.1
Camptothecin (6 hours)35.810.5

Signaling Pathway Visualization

Cy5.5-conjugated antibodies can be used to analyze intracellular signaling pathways, such as the JAK/STAT pathway, by detecting the phosphorylation status of key proteins.

DOT Diagram: Simplified JAK/STAT Signaling Pathway

JAK_STAT cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Gene Target Gene Expression pSTAT->Gene Translocation Cytokine Cytokine Cytokine->Receptor Binding

References

Preparing Cy5.5-SE Labeled Probes for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5.5 (Cy5.5) is a far-red/near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological samples and allows for deep tissue penetration, making it ideal for in vivo imaging.[1] The succinimidyl ester (SE) derivative of Cy5.5 readily reacts with primary amines on biomolecules such as proteins, antibodies, and oligonucleotides to form stable covalent bonds.[2][3] This application note provides detailed protocols for preparing Cy5.5-SE labeled probes for various fluorescence microscopy applications, including in vitro cellular imaging and in vivo studies.

Principle of Reaction

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and a primary amine (-NH₂) present on the target biomolecule. This reaction, which is most efficient at a slightly basic pH (8.0-9.0), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

cluster_reactants Reactants cluster_products Products Cy5.5_SE This compound (Succinimidyl Ester) Biomolecule Biomolecule-NH₂ (e.g., Protein, Antibody) Reaction_Conditions Reaction_Conditions Biomolecule->Reaction_Conditions + Labeled_Probe Cy5.5-Biomolecule (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Reaction_Conditions->Labeled_Probe Reaction_Conditions->NHS +

Caption: Chemical reaction between this compound and a primary amine on a biomolecule.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its use in probe preparation.

ParameterValueReference
This compound Properties
Excitation Maximum (λex)~673 - 675 nm
Emission Maximum (λem)~694 - 707 nm
Extinction Coefficient (ε)~209,000 M⁻¹cm⁻¹
Reaction Conditions
Recommended pH8.0 - 9.5
Molar Ratio (Dye:Protein)5:1 to 20:1
Incubation Time60 minutes
Characterization
Optimal Degree of Labeling (DOL) for Antibodies2 - 7

Experimental Protocols

This section provides a general protocol for labeling biomolecules with this compound. Specific considerations for proteins, antibodies, and oligonucleotides are noted.

Materials and Reagents
  • This compound (stored at -20°C, desiccated and protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Target biomolecule (protein, antibody, or amino-modified oligonucleotide)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3. Note: Avoid buffers containing primary amines like Tris.

  • Purification column (e.g., spin desalting column with appropriate molecular weight cutoff)

  • Elution Buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Protocol Workflow

Prepare_Dye 1. Prepare this compound Stock Solution (10-20 mg/mL in DMSO/DMF) Labeling_Reaction 3. Labeling Reaction (Add dye to biomolecule, incubate 1 hr at RT, protected from light) Prepare_Dye->Labeling_Reaction Prepare_Biomolecule 2. Prepare Biomolecule Solution (e.g., 2-10 mg/mL in Labeling Buffer) Prepare_Biomolecule->Labeling_Reaction Quench_Reaction 4. (Optional) Quench Reaction (Add Tris-HCl or Hydroxylamine) Labeling_Reaction->Quench_Reaction Purification 5. Purify Labeled Probe (Spin Column, SEC, or Dialysis) Labeling_Reaction->Purification If not quenching Quench_Reaction->Purification Characterization 6. Characterize Probe (Spectrophotometry for DOL) Purification->Characterization Storage 7. Store Labeled Probe (-20°C, protected from light) Characterization->Storage End End: Ready for Use Storage->End Start Start Start->Prepare_Biomolecule

Caption: Experimental workflow for preparing this compound labeled probes.

Step-by-Step Procedure
  • Reagent Preparation:

    • This compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF. Vortex until fully dissolved. Prepare this solution immediately before use.

    • Biomolecule Solution:

      • Proteins/Antibodies: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL. If the biomolecule is in a buffer containing primary amines, it must be dialyzed against the labeling buffer.

      • Oligonucleotides: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).

    • Slowly add the this compound stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

  • Purification of the Labeled Probe:

    • It is crucial to remove unconjugated this compound as it can cause high background fluorescence.

    • Spin Column Chromatography (Recommended for rapid purification):

      • Equilibrate a spin desalting column (with a molecular weight cutoff appropriate for your biomolecule) with the elution buffer according to the manufacturer's instructions.

      • Apply the reaction mixture to the column.

      • Centrifuge to collect the purified, labeled probe. The unconjugated dye will be retained in the column resin.

    • Size-Exclusion Chromatography (SEC): Offers higher resolution and is suitable for achieving high purity.

    • Dialysis: A suitable method for larger sample volumes, but it is more time-consuming.

  • Characterization of the Labeled Probe:

    • Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per biomolecule, should be determined to ensure optimal labeling.

      • Measure the absorbance of the purified probe at 280 nm (for the biomolecule) and ~675 nm (for Cy5.5) using a spectrophotometer.

      • Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law (A = εcl). The extinction coefficient for Cy5.5 is approximately 209,000 M⁻¹cm⁻¹.

      • The DOL is the molar ratio of the dye to the biomolecule. An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to fluorescence quenching.

  • Storage:

    • Store the purified Cy5.5-labeled probe at 4°C for short-term use or at -20°C for long-term storage, protected from light. Adding a cryoprotectant like glycerol may be beneficial for long-term storage at -20°C.

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low or No Fluorescence Signal Inefficient labeling reaction (e.g., wrong pH, presence of primary amines in buffer).Ensure the labeling buffer is amine-free and the pH is between 8.0 and 9.0.
Over-labeling causing fluorescence quenching.Reduce the molar ratio of this compound to the biomolecule in the labeling reaction. Aim for a lower DOL.
High Background Fluorescence Incomplete removal of unconjugated dye.Repeat the purification step or use a more stringent purification method like SEC.
Protein Precipitation Over-labeling has increased protein hydrophobicity.Decrease the dye-to-protein molar ratio in the labeling reaction.

Conclusion

The protocol described provides a robust method for labeling proteins, antibodies, and oligonucleotides with this compound for use in fluorescence microscopy. Careful attention to reaction conditions, purification, and characterization will ensure the generation of high-quality fluorescent probes for sensitive and specific detection in a variety of research and diagnostic applications.

References

Purifying Cy5.5-SE Labeled Proteins: A Guide to Post-Conjugation Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with fluorescent dyes, such as Cy5.5 succinimidyl ester (SE), is a fundamental technique in biomedical research and drug development. This process enables the visualization and tracking of proteins in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Following the labeling reaction, the reaction mixture contains the desired protein-dye conjugate, as well as unconjugated "free" dye and potentially hydrolyzed, non-reactive dye. The removal of this excess free dye is a critical step to ensure low background signal and accurate downstream analysis.[1] This document provides detailed protocols for the purification of Cy5.5-SE labeled proteins, outlines methods for assessing the quality of the final conjugate, and offers guidance on choosing the most suitable purification strategy.

The selection of a purification method depends on several factors, including the size and stability of the protein, the sample volume, the required level of purity, and the available equipment.[1] The most common techniques leverage the size difference between the relatively large protein-dye conjugate and the small, unconjugated Cy5.5 dye. These methods include size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).

General Workflow for Protein Labeling and Purification

The overall process, from protein preparation to the final purified conjugate, involves several key stages. It is crucial that the initial protein solution is in a buffer free of primary amines (e.g., Tris) or ammonia, as these will compete with the protein for reaction with the Cy5.5-NHS ester.[1] A common choice for the labeling buffer is 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.5-9.0.[1][2]

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control start Start: Protein Solution buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.5-9.0) start->buffer_exchange concentration Concentration Adjustment (2-10 mg/mL) buffer_exchange->concentration add_dye Add this compound concentration->add_dye incubate Incubate (1 hour, RT, protected from light) add_dye->incubate purify Purification (SEC, Dialysis, or TFF) incubate->purify dol Calculate Degree of Labeling (DOL) purify->dol storage Storage (-20°C or -80°C) dol->storage G start Start: Spin Column prep_col Prepare Column (Remove storage buffer) start->prep_col equilibrate Equilibrate Column (with elution buffer) prep_col->equilibrate load_sample Load Sample (Reaction mixture) equilibrate->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Eluate (Purified Labeled Protein) centrifuge->collect free_dye Free dye remains in column centrifuge->free_dye G start Start: Reaction Mixture prep_tubing Prepare Dialysis Tubing start->prep_tubing load_sample Load Sample into Tubing prep_tubing->load_sample dialyze Dialyze against Buffer (with stirring) load_sample->dialyze buffer_change1 Buffer Change 1 dialyze->buffer_change1 buffer_change2 Buffer Change 2 buffer_change1->buffer_change2 buffer_change3 Buffer Change 3 buffer_change2->buffer_change3 recover Recover Purified Protein buffer_change3->recover

References

Protocol for Dissolving and Storing Cy5.5-SE Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy5.5-SE (Succinimidyl Ester) is a bright, far-red fluorescent dye commonly used for labeling biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester moiety reacts with primary amines under mild basic conditions to form a stable amide bond. Proper preparation and storage of this compound stock solutions are critical for maintaining the reactivity of the dye and ensuring successful, reproducible conjugation experiments. This document provides a detailed protocol for the dissolution and storage of this compound stock solutions.

Key Data and Properties

A summary of the essential quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight Varies by salt form, typically ~1200 g/mol
Excitation Maximum (λex) ~675 nm[1]
Emission Maximum (λem) ~694 nm[1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Recommended Stock Concentration 10 mg/mL or 10 mM
Storage of Solid Dye -20°C, desiccated and protected from light
Storage of Stock Solution -20°C in single-use aliquots, protected from light and moisture
Short-term Stock Solution Stability at -20°C Up to 1-2 months
Long-term Stock Solution Stability at -80°C Up to 6 months

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for dissolving and storing this compound. The N-hydroxysuccinimide (NHS) ester is sensitive to moisture, which can lead to hydrolysis and inactivation of the dye. Therefore, it is crucial to use anhydrous solvents and proper handling techniques to minimize exposure to water.

Materials:

  • This compound, solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Argon or Nitrogen gas (optional)

Procedure:

  • Equilibration of Dye: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the solid dye, which can cause hydrolysis.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM). It is recommended to prepare the dye solution immediately before use as the reactive NHS ester is not very stable in solution.

  • Dissolution: Vortex the vial briefly to ensure the dye is completely dissolved. If necessary, gentle sonication can be used to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the dye, it is highly recommended to aliquot the stock solution into single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Inert Gas Purge (Optional but Recommended): Before sealing the aliquots, you can purge the headspace of each tube with an inert gas like argon or nitrogen. This displaces air and moisture, further preserving the reactivity of the dye.

  • Storage: Store the aliquots at -20°C, protected from light. For longer-term storage (up to 6 months), -80°C is recommended.

Visualized Workflows and Reactions

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the chemical reaction of the dye with a primary amine.

G cluster_workflow Workflow for this compound Stock Solution Preparation A Equilibrate this compound vial to room temperature B Add anhydrous DMSO or DMF to the desired concentration A->B Prevents condensation C Vortex or sonicate to dissolve completely B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C, protected from light and moisture D->E

Caption: Workflow for preparing this compound stock solution.

G cluster_reaction Reaction of this compound with a Primary Amine Cy55SE This compound (Succinimidyl Ester) PrimaryAmine Biomolecule-NH2 (e.g., Protein) Conjugate Cy5.5-Biomolecule Conjugate (Stable Amide Bond) Cy55SE->Conjugate Cy55SE->Conjugate pH 8.3-8.5 PrimaryAmine->Conjugate PrimaryAmine->Conjugate pH 8.3-8.5 NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

Caption: Reaction of this compound with a primary amine.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in Cy5.5 imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence in Cy5.5 imaging.

Troubleshooting Guide: High Background Fluorescence in Cy5.5 Imaging

High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating the common causes of high background.

Logical Workflow for Troubleshooting High Background

The following diagram illustrates a step-by-step process to diagnose and resolve high background issues in your Cy5.5 imaging experiments.

Troubleshooting_Workflow Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_autofluorescence Run Unstained Control start->check_autofluorescence autofluorescence_high High Autofluorescence Detected check_autofluorescence->autofluorescence_high Yes autofluorescence_low Low Autofluorescence check_autofluorescence->autofluorescence_low No quench Implement Autofluorescence Quenching Strategy autofluorescence_high->quench check_secondary Run Secondary-Only Control autofluorescence_low->check_secondary quench->check_secondary secondary_high High Background in Secondary-Only Control check_secondary->secondary_high Yes secondary_low Low Background in Secondary-Only Control check_secondary->secondary_low No optimize_secondary Optimize Secondary Antibody (Concentration, Blocking) secondary_high->optimize_secondary check_primary Issue Likely with Primary Antibody Staining secondary_low->check_primary optimize_washing Optimize Washing Steps optimize_secondary->optimize_washing optimize_primary Optimize Primary Antibody (Titration, Incubation) check_primary->optimize_primary optimize_primary->optimize_washing end Improved Signal-to-Noise optimize_washing->end

Caption: A flowchart for systematically troubleshooting high background noise in immunofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background fluorescence in Cy5.5 imaging?

High background fluorescence can originate from several sources, which can be broadly categorized as sample-specific, reagent-specific, and protocol-related.

Sources_of_Background Common Sources of High Background Fluorescence background High Background Fluorescence autofluorescence Sample Autofluorescence background->autofluorescence nonspecific_binding Non-Specific Binding background->nonspecific_binding unbound_fluorophore Unbound Fluorophore background->unbound_fluorophore other_sources Other Sources background->other_sources lipofuscin Lipofuscin autofluorescence->lipofuscin collagen_elastin Collagen/Elastin autofluorescence->collagen_elastin rbcs Red Blood Cells autofluorescence->rbcs primary_ab Primary Antibody nonspecific_binding->primary_ab secondary_ab Secondary Antibody nonspecific_binding->secondary_ab dye_charge Charged Dye Interactions nonspecific_binding->dye_charge insufficient_washing Insufficient Washing unbound_fluorophore->insufficient_washing media Imaging Media/Vessels other_sources->media fixation Fixation Artifacts other_sources->fixation

Caption: Key sources of background noise and their contributing factors in immunofluorescence.

A1: Common sources include:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself is a primary contributor.[1] Common sources of autofluorescence include lipofuscin, collagen, elastin, and red blood cells.[2][3] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[4][5]

  • Non-Specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets within the sample. Highly charged fluorescent dyes, including some near-infrared dyes like Cy5.5, can also contribute to non-specific binding through electrostatic interactions.

  • Unbound Fluorophores: Incomplete removal of unbound Cy5.5-conjugated antibodies during washing steps results in a diffuse background signal.

  • Reagent and Material Issues: Components in the cell culture media or the imaging vessel itself (e.g., plastic-bottom dishes) can be fluorescent.

  • Instrument Noise: Background can also arise from the imaging system, such as detector noise or light leaks.

Q2: How can I reduce autofluorescence from my biological sample?

A2: Several strategies can be employed to minimize autofluorescence:

  • Use a Quenching Agent: Commercial quenching agents are effective at reducing autofluorescence from various sources. For lipofuscin, which is a major source of autofluorescence in aged tissues, reagents like TrueBlack® can significantly reduce its signal with minimal effect on the specific staining. Sudan Black B is another option, but it may introduce its own background in the red and far-red channels.

  • Photobleaching: Exposing the sample to light before the final imaging can selectively photobleach the background autofluorescence.

  • Wavelength Selection: Cy5.5 is a far-red dye, which is generally advantageous as endogenous autofluorescence is typically lower in the near-infrared spectrum compared to the blue and green channels.

  • Sample Preparation: Perfusing tissues with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.

Q3: How do I prevent non-specific binding of my Cy5.5-conjugated antibody?

A3: Preventing non-specific binding is crucial for a good signal-to-noise ratio. Here are key steps:

  • Optimize Antibody Concentration: Using an excessive concentration of the primary or secondary antibody is a common cause of high background. It is essential to perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Use a Blocking Buffer: Blocking non-specific binding sites is a critical step. Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), and casein. For near-infrared dyes that can have charge-based non-specific binding, specialized blocking buffers may be more effective.

  • Thorough Washing: Increasing the number and/or duration of washing steps after antibody incubations helps to remove unbound antibodies. Including a mild detergent like Tween-20 in the wash buffer can also aid in reducing non-specific binding.

  • Use Cross-Adsorbed Secondary Antibodies: When performing multiplex imaging, use secondary antibodies that have been cross-adsorbed against immunoglobulins from other species to prevent cross-reactivity.

Q4: What are some advanced techniques to improve signal-to-noise in Cy5.5 imaging?

A4: For particularly challenging samples, advanced techniques can be employed:

  • Tissue Clearing: For thick tissue samples, tissue clearing methods render the tissue transparent, reducing light scatter and allowing for deeper imaging with improved resolution. There are various methods, including solvent-based (e.g., iDISCO), aqueous-based (e.g., CUBIC), and hydrogel-based (e.g., CLARITY) techniques, each with its own advantages and compatibility with immunofluorescence.

  • Spectral Unmixing: If your imaging system has spectral imaging capabilities, spectral unmixing algorithms can be used to computationally separate the specific Cy5.5 signal from the autofluorescence signal based on their distinct emission spectra. This can be a powerful tool for removing background, especially when autofluorescence is high.

Quantitative Data on Background Reduction Strategies

The effectiveness of different background reduction strategies can be quantitatively assessed by measuring the signal-to-noise ratio (SNR). Below is a summary of expected improvements with various techniques.

StrategyParameter OptimizedExpected Improvement in SNRReference
Antibody Titration Primary/Secondary Antibody ConcentrationSignificant
Blocking Blocking Agent (e.g., Serum, BSA)Moderate to Significant
Washing Number and Duration of WashesModerate
Autofluorescence Quenching Use of Quenching Reagents (e.g., TrueBlack®)Significant
Photobleaching Pre-incubation Light ExposureSignificant
Tissue Clearing Refractive Index MatchingHigh (in thick tissues)
Spectral Unmixing Computational Signal SeparationHigh

Experimental Protocols

Protocol 1: Standard Immunofluorescence with Cy5.5 – Background Reduction Focus

This protocol provides a general workflow for immunofluorescence staining with a Cy5.5-conjugated secondary antibody, with an emphasis on steps critical for minimizing background.

IF_Protocol Immunofluorescence Protocol with Background Reduction Steps prep Sample Preparation (e.g., on slides) fix Fixation (e.g., 4% PFA) prep->fix wash1 Wash (3x with PBS) fix->wash1 perm Permeabilization (if needed) (e.g., 0.1-0.3% Triton X-100) wash1->perm wash2 Wash (3x with PBS) perm->wash2 block Blocking (e.g., 5% Normal Goat Serum in PBST) (1 hour, RT) wash2->block primary_ab Primary Antibody Incubation (Optimal concentration, 4°C overnight) block->primary_ab wash3 Wash (3x with PBST, 5 min each) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Cy5.5 conjugate, optimal concentration) (1 hour, RT, in the dark) wash3->secondary_ab wash4 Wash (3x with PBST, 5 min each) secondary_ab->wash4 counterstain Counterstain (optional) (e.g., DAPI) wash4->counterstain mount Mount with Antifade Medium counterstain->mount image Image with Appropriate Filters mount->image

Caption: A standard immunofluorescence workflow highlighting key steps for background reduction.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 0.1% Tween-20 in PBS)

  • Primary Antibody (diluted in blocking buffer)

  • Cy5.5-conjugated Secondary Antibody (diluted in blocking buffer)

  • Nuclear Counterstain (optional, e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on glass slides or coverslips. For in vivo imaging, ensure animals have been on a chlorophyll-free diet.

  • Fixation: Fix the samples with an appropriate fixative. For example, incubate with 4% paraformaldehyde for 10-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS.

  • Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking: Block non-specific binding sites by incubating the samples in blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody at its optimal-determined concentration. Incubation is often performed overnight at 4°C to enhance specificity.

  • Washing: Wash the samples three times for 5-10 minutes each with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the Cy5.5-conjugated secondary antibody at its optimal concentration for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step (step 7) to remove unbound secondary antibody.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI if desired.

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium to preserve the fluorescent signal.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filters for Cy5.5 (Excitation/Emission ~675/694 nm).

Protocol 2: Antibody Titration to Determine Optimal Concentration

Objective: To find the antibody concentration that provides the best signal-to-noise ratio.

Procedure:

  • Prepare a Dilution Series: Prepare a series of 2-fold dilutions of your primary or Cy5.5-conjugated secondary antibody in blocking buffer. A good starting range is typically from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Prepare identical samples (cells or tissue sections) for each antibody concentration to be tested, including a negative control (no primary antibody).

  • Staining: Perform the immunofluorescence protocol as described above, using the different antibody concentrations for the incubation step.

  • Imaging: Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analysis: Qualitatively or quantitatively compare the specific signal intensity to the background fluorescence for each concentration. The optimal concentration is the one that gives a bright specific signal with minimal background.

Protocol 3: Using TrueBlack® to Reduce Lipofuscin Autofluorescence

This protocol is adapted from the manufacturer's instructions for pre-treatment to minimize any effect on the fluorescent signal.

Procedure:

  • Sample Preparation: Perform fixation, deparaffinization, and antigen retrieval as required by your standard protocol.

  • Permeabilization: If necessary, permeabilize the sections with a detergent. Wash thoroughly with PBS to remove all detergent.

  • Prepare TrueBlack® Solution: Dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol immediately before use.

  • Treatment: Remove the slides from the wash buffer and apply the 1X TrueBlack® solution to completely cover the tissue section. Incubate for 30 seconds at room temperature.

  • Washing: Rinse the slides three times with PBS.

  • Proceed with Staining: Continue with the blocking step and the rest of your immunofluorescence protocol. Important: Do not use detergents in any subsequent blocking, antibody incubation, or washing steps, as this will remove the TrueBlack® from the tissue.

References

Technical Support Center: Optimizing Cy5.5-SE to Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Cy5.5 succinimidyl ester (SE) to antibodies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in achieving optimal labeling for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Cy5.5-SE to antibody for conjugation?

A1: The optimal molar ratio of this compound to antibody can vary depending on the specific antibody and its lysine content. However, a common starting point is a molar ratio of 5:1 to 20:1 (dye:antibody).[1] It is recommended to perform trial conjugations at different ratios (e.g., 3:1, 5:1, 7:1, 10:1) to determine the best ratio for your specific antibody, balancing signal intensity with potential background and loss of antibody function.[2]

Q2: What is the ideal pH for the conjugation reaction?

A2: The reaction between this compound and the primary amines on the antibody is most efficient at a pH between 8.0 and 9.5.[1] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.5-9.5. At this pH, the primary amine groups on lysine residues are deprotonated and more nucleophilic, facilitating the reaction.

Q3: What buffer components should be avoided in the antibody solution?

A3: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the antibody for reaction with the this compound, leading to low labeling efficiency. Other substances to avoid include sodium azide, which can react with the dye, and high concentrations of proteins like bovine serum albumin (BSA) or gelatin, which will also be labeled.

Q4: How do I prepare my antibody for conjugation?

A4: The antibody should be purified and in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody solution contains any of the interfering substances mentioned in Q3, a buffer exchange is necessary. This can be achieved through dialysis, desalting columns, or spin columns. The optimal antibody concentration for conjugation is typically between 1 and 10 mg/mL.

Q5: How is the Degree of Labeling (DOL) calculated and what is the optimal range?

A5: The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is determined spectrophotometrically. This is done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The optimal DOL for most antibodies is typically between 3 and 7. A DOL that is too low will result in a dim signal, while a DOL that is too high can lead to fluorescence quenching and potential antibody precipitation or loss of function.

Q6: How should I store the this compound dye and the final conjugate?

A6: this compound powder should be stored at -20°C, desiccated and protected from light. Once reconstituted in anhydrous DMSO, the stock solution should be used immediately or stored at -20°C for a short period. The final antibody-Cy5.5 conjugate should be stored at 4°C, protected from light, and can be stable for several months. For long-term storage, it is recommended to add a carrier protein like BSA (if compatible with the downstream application), aliquot the conjugate, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient labeling due to incorrect pH.Ensure the reaction buffer pH is between 8.0 and 9.5.
Presence of competing primary amines in the antibody buffer (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS before conjugation.
Hydrolysis of this compound due to moisture.Allow the dye vial to warm to room temperature before opening and use anhydrous DMSO to reconstitute.
Over-labeling leading to fluorescence quenching.Determine the DOL. If it is too high, reduce the molar ratio of dye to antibody in subsequent conjugations.
High Background Staining Presence of free, unconjugated Cy5.5 dye.Ensure thorough purification of the conjugate using size exclusion chromatography, dialysis, or spin columns to remove all free dye.
Non-specific binding of the conjugated antibody.Optimize the antibody concentration for your application through titration. Increase the number and duration of wash steps in your staining protocol. Use an appropriate blocking buffer.
Antibody Precipitation during or after Conjugation High degree of labeling can reduce the solubility of the antibody.Decrease the molar ratio of this compound to antibody.
The antibody is not stable under the reaction conditions.Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
Loss of Antibody Activity (Reduced Antigen Binding) The Cy5.5 dye has attached to lysine residues within or near the antigen-binding site, causing steric hindrance.Reduce the DOL to decrease the probability of modifying a critical residue.
The conjugation process has denatured the antibody.Use milder reaction conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols

Protocol 1: this compound to Antibody Conjugation

This protocol provides a general guideline for labeling an antibody with this compound.

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 2 mg/mL for optimal results.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of the 1 M Sodium Bicarbonate reaction buffer.

    • Calculate the required volume of this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye to antibody).

    • Add the calculated amount of this compound solution to the antibody solution while gently mixing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the conjugate from the unreacted dye using a desalting or spin column equilibrated with your desired storage buffer.

Protocol 2: Calculation of the Degree of Labeling (DOL)

Materials:

  • Purified Cy5.5-antibody conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (Amax for Cy5.5).

  • Calculate Concentrations:

    • Dye Concentration (M): [Dye] = Amax / (ε_dye * path length)

      • ε_dye for Cy5.5 is approximately 250,000 M⁻¹cm⁻¹.

    • Corrected Protein Absorbance: A_protein_corrected = A280 - (Amax * CF)

      • The correction factor (CF) for Cy5.5 at 280 nm is approximately 0.04.

    • Protein Concentration (M): [Protein] = A_protein_corrected / (ε_protein * path length)

      • ε_protein for a typical IgG is approximately 210,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Example Calculation:

  • A280 = 0.80

  • A675 = 0.50

  • [Dye] = 0.50 / 250,000 = 2 x 10⁻⁶ M

  • A_protein_corrected = 0.80 - (0.50 * 0.04) = 0.78

  • [Protein] = 0.78 / 210,000 = 3.71 x 10⁻⁶ M

  • DOL = (2 x 10⁻⁶) / (3.71 x 10⁻⁶) ≈ 5.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (Purification & Buffer Exchange) ph_adjustment pH Adjustment (pH 8.0-9.5) antibody_prep->ph_adjustment dye_prep This compound Preparation (Dissolve in anhydrous DMSO) mixing Mixing Antibody and Dye (Target Molar Ratio) dye_prep->mixing ph_adjustment->mixing incubation Incubation (1 hr, RT, Dark) mixing->incubation purification Purification (Remove Free Dye) incubation->purification dol_calc DOL Calculation (Spectrophotometry) purification->dol_calc storage Storage (4°C or -20°C, Dark) dol_calc->storage

Caption: Experimental workflow for this compound antibody conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal cause1 Incorrect pH? start->cause1 cause2 Amine Buffers? start->cause2 cause3 Over-labeling? start->cause3 solution1 Adjust pH to 8.0-9.5 cause1->solution1 Yes solution2 Buffer Exchange to PBS cause2->solution2 Yes solution3 Reduce Dye:Antibody Ratio cause3->solution3 Yes

Caption: Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: Preventing Cy5.5-SE Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy5.5-SE and other cyanine dyes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation of this compound in aqueous buffers during bioconjugation and other labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: Precipitation of this compound upon addition to an aqueous buffer is a common issue stemming from the inherent hydrophobicity of the cyanine dye's core structure.[1][2] While sulfonated versions like this compound have improved water solubility, the large aromatic structure can lead to self-aggregation and precipitation, especially when diluting a concentrated stock solution in an organic solvent (like DMSO) into a purely aqueous environment.[1][3][4]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: It is highly recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A common concentration for the stock solution is 10 mg/mL or 10 mM.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO or DMF should be stored at -20°C or -80°C to minimize degradation. It is crucial to protect the solution from light and moisture to prevent hydrolysis of the NHS ester and maintain its reactivity. For optimal results, it is best to prepare the stock solution fresh immediately before use.

Q4: What buffer composition is ideal for labeling reactions with this compound?

A4: For labeling reactions involving the N-hydroxysuccinimide (NHS) ester of this compound, it is essential to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the dye, leading to reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.

Q5: What is the optimal pH for my labeling reaction?

A5: The optimal pH for the reaction between an NHS ester and a primary amine (e.g., on a protein) is between 8.2 and 9.5. Within this range, the primary amines are sufficiently deprotonated and reactive, while the rate of NHS ester hydrolysis is minimized.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.

Issue 1: Visible Precipitate or Cloudiness Upon Adding this compound Stock to Aqueous Buffer

Cause: Rapid change in solvent polarity and hydrophobic aggregation of the dye.

Solutions:

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Avoid vigorous mixing, which can denature proteins.

  • Sonication or Gentle Heating: If a precipitate forms, brief sonication or gentle warming of the solution can help to redissolve the dye.

  • Co-solvents: Introduce a small percentage of an organic co-solvent (e.g., 1-10% DMSO or ethanol) into your aqueous buffer to increase the solubility of the dye.

  • Surfactants: The addition of a mild, non-ionic surfactant to the buffer can help to prevent aggregation.

Issue 2: Low Labeling Efficiency

Cause: This can be due to several factors, including dye precipitation, hydrolysis of the NHS ester, or suboptimal reaction conditions.

Solutions:

  • Ensure Dye is Fully Dissolved: Before starting the labeling reaction, visually inspect your dye solution to ensure there is no precipitate.

  • Use Fresh Stock Solution: Prepare the this compound stock solution immediately before the labeling reaction to minimize hydrolysis.

  • Optimize pH: Verify that the pH of your reaction buffer is within the optimal range of 8.2-9.5.

  • Amine-Free Buffer: Confirm that your buffer does not contain primary amines like Tris or glycine.

  • Protein Concentration: Ensure your protein concentration is within the recommended range of 2-10 mg/mL for efficient labeling.

Issue 3: Aggregation of the Labeled Conjugate

Cause: High dye-to-protein ratios can increase the hydrophobicity of the protein surface, leading to aggregation.

Solutions:

  • Optimize Dye-to-Protein Ratio: Start with a lower molar excess of dye to protein and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.

  • Purification: Immediately after the labeling reaction, purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye and small aggregates.

Data Presentation

Table 1: Solubility of Cyanine Dyes in Organic Solvents

DyeSolventMaximum ConcentrationReference(s)
Cy5-SEDMSO75.39 mg/mL (100 mM)
Cy5-SEDMF75.39 mg/mL (100 mM)
Cy5.5DMSO/PEG300/Tween-80/Saline≥ 5 mg/mL (5.45 mM)
CY5-SEDMSO/PEG300/Tween-80/Saline≥ 2.5 mg/mL (3.32 mM)

Table 2: Recommended Buffer Conditions for Labeling

ParameterRecommended Range/TypeRationaleReference(s)
pH 8.2 - 9.5Optimal for primary amine reactivity and minimizes NHS ester hydrolysis.
Buffer Type Amine-Free (e.g., PBS, Sodium Bicarbonate, Sodium Borate)Avoids competition for the reactive dye.
Protein Concentration 2 - 10 mg/mLPromotes efficient labeling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve a concentration of 10 mg/mL or 10 mM.

  • Vortex briefly to ensure the dye is completely dissolved.

  • Use the stock solution immediately.

Protocol 2: Protein Labeling with this compound
  • Prepare the protein solution in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the labeling buffer.

  • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a common starting point is a 10-fold molar excess).

  • Slowly add the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.

  • Quench the reaction by adding a buffer containing primary amines, such as Tris.

  • Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification start Start prep_dye Prepare 10 mM this compound in anhydrous DMSO start->prep_dye prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.2-9.5) start->prep_protein mix Slowly add dye to protein with gentle mixing prep_dye->mix prep_protein->mix incubate Incubate 1 hour at room temperature (dark) mix->incubate quench Quench reaction (e.g., with Tris buffer) incubate->quench purify Purify conjugate (e.g., SEC or dialysis) quench->purify end Characterize and Store Conjugate purify->end

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic start Issue: this compound Precipitation check_dissolution Is the stock solution fully dissolved? start->check_dissolution check_addition How was the dye added to the buffer? check_dissolution->check_addition Yes solution_sonicate Action: Use fresh anhydrous DMSO/DMF, vortex well. check_dissolution->solution_sonicate No check_buffer What are the buffer conditions? check_addition->check_buffer Slowly solution_slow_add Action: Add dye slowly with gentle mixing. check_addition->solution_slow_add Quickly solution_buffer_mod Action: Use amine-free buffer (pH 8.2-9.5). Consider adding co-solvent or surfactant. check_buffer->solution_buffer_mod Suboptimal resolve Precipitation Resolved check_buffer->resolve Optimal solution_sonicate->check_dissolution solution_slow_add->check_addition solution_buffer_mod->check_buffer

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Purification of Cy5.5-SE Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the removal of unconjugated, free Cy5.5-SE dye from protein and antibody conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?

A1: The removal of free this compound dye is essential for accurate downstream analysis and to reduce background noise in fluorescence-based assays.[1][2] Unreacted dye can interfere with the determination of the dye-to-protein ratio, leading to inaccurate characterization of the conjugate.[1][2] Furthermore, its presence can cause high background fluorescence in applications like immunofluorescence imaging, obscuring the specific signal from the labeled molecule.[1]

Q2: What are the most common methods for removing free this compound dye?

A2: The most widely used techniques for purifying dye-protein conjugates include size-exclusion chromatography (also known as gel filtration), dialysis, and tangential flow filtration (TFF). Each method separates the larger, labeled protein from the smaller, unconjugated dye based on differences in molecular weight.

Q3: How does size-exclusion chromatography (SEC) work to remove free dye?

A3: Size-exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous gel matrix. Larger molecules, such as the this compound labeled antibody, cannot enter the pores of the gel beads and therefore travel through the column more quickly, eluting first. Smaller molecules, like the free this compound dye, enter the pores, which retards their movement through the column, causing them to elute later.

Q4: When is dialysis a suitable method for purification?

A4: Dialysis is a gentle method that is particularly useful for removing small molecules like unconjugated dyes from protein samples. It involves placing the sample in a semi-permeable membrane bag or cassette with a specific molecular weight cut-off (MWCO). The membrane allows the small, free dye molecules to diffuse out into a larger volume of buffer while retaining the larger, labeled protein. This method is effective but can be time-consuming and may result in sample dilution.

Q5: What is tangential flow filtration (TFF) and what are its advantages?

A5: Tangential flow filtration is a rapid and efficient method for separating and purifying biomolecules. In this technique, the sample solution flows tangentially across a membrane, and pressure is applied to force smaller molecules, like the free dye, through the membrane (permeate), while the larger, labeled protein is retained (retentate). TFF is highly scalable, fast, and can be used for both concentration and buffer exchange (diafiltration) in a single system.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background fluorescence in imaging applications. Incomplete removal of unconjugated this compound dye.Repurify the conjugate using a more stringent method or by performing an additional purification step. For example, if you initially used a spin column, try dialysis or TFF for a more thorough cleanup.
Low protein recovery after purification. Size-Exclusion Chromatography: The chosen resin has an inappropriate pore size, or the protein is interacting with the column matrix. Dialysis: The protein may be sticking to the dialysis membrane. TFF: The membrane MWCO may be too large, or operating parameters like transmembrane pressure are not optimized.SEC: Ensure the resin's fractionation range is appropriate for your protein's molecular weight. Dialysis: Consider using a different type of membrane or pre-treating it to reduce non-specific binding. TFF: Use a membrane with a smaller MWCO (e.g., 30 kDa for a ~150 kDa antibody) and optimize the filtration parameters.
Free dye is still present in the final product after SEC. The molecular weight difference between the protein and the dye is not large enough for complete separation with the chosen column.Consider using a resin with a smaller pore size (e.g., Sephadex G-25) for better resolution between the labeled protein and free dye. Alternatively, hydrophobic interaction chromatography or ion-exchange chromatography can be more effective.
The purification process is taking too long. Dialysis can be a lengthy process, sometimes requiring overnight incubation and multiple buffer changes.For faster purification, consider using size-exclusion spin columns, which can yield purified protein in under 15 minutes, or tangential flow filtration for larger sample volumes.

Comparison of Purification Methods

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size using a porous resin.Diffusion of small molecules across a semi-permeable membrane.Size-based separation via flow across a membrane with pressure.
Speed Fast (spin columns) to moderate (gravity columns).Slow (hours to overnight).Very fast.
Protein Recovery Generally high, can be >95% with optimized columns.High, but potential for loss due to membrane adsorption.Typically very high (>95%).
Free Dye Removal Good to excellent, depending on the resin and column length.Excellent, with sufficient buffer changes.Excellent, especially with diafiltration.
Scalability Limited for spin columns, good for larger columns.Suitable for a wide range of volumes.Highly scalable from milliliters to thousands of liters.
Sample Dilution Can cause some dilution.Often results in significant sample dilution.Can be used to concentrate the sample.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography using a Spin Column

This protocol is suitable for small-scale purification.

  • Column Preparation: Prepare a Sephadex G-25 spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Sample Loading: Load your conjugation reaction mixture (typically 100-200 µL) onto the center of the packed resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge at approximately 1,000 x g for 2-5 minutes to collect the purified, labeled protein. The smaller, unconjugated dye will be retained in the resin.

  • Collection: The eluate contains your purified this compound conjugate. Store appropriately, protected from light.

Protocol 2: Dialysis

This protocol is a gentle method for thorough purification.

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein (e.g., 10-20 kDa for an antibody). Prepare the membrane according to the manufacturer's protocol.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of buffer (e.g., PBS), typically 100-200 times the sample volume. Stir the buffer gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 24 hours to ensure complete removal of the free dye.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/cassette.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and for applications requiring sample concentration.

  • System Setup: Install a TFF capsule with an appropriate MWCO (e.g., 30 kDa for an antibody) into the TFF system.

  • Concentration: Add your conjugation reaction mixture to the feed tank and concentrate the sample to a smaller volume.

  • Diafiltration (Buffer Exchange): Add fresh buffer to the feed tank at the same rate as the filtrate is being removed. This process washes out the unconjugated dye. Continue for several volume exchanges (typically 5-10) to achieve the desired level of purity.

  • Final Concentration & Recovery: Concentrate the purified, labeled protein to the desired final volume and recover it from the system.

Workflow for Removal of Unconjugated this compound Dye

Unconjugated_Dye_Removal_Workflow start Start: this compound Conjugation Reaction Mixture purification_choice Select Purification Method start->purification_choice sec Size-Exclusion Chromatography (SEC) purification_choice->sec Fast, Small Scale dialysis Dialysis purification_choice->dialysis Gentle, Thorough tff Tangential Flow Filtration (TFF) purification_choice->tff Scalable, Fast analysis Analyze Purity (e.g., Spectroscopy, SDS-PAGE) sec->analysis dialysis->analysis tff->analysis pass Purified Conjugate (Free Dye Removed) analysis->pass Purity Acceptable fail Repurify or Optimize analysis->fail Free Dye Present end End: Store Purified This compound Conjugate pass->end fail->purification_choice

Caption: Workflow for removing unconjugated this compound dye.

References

Technical Support Center: Cy5.5-SE Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on Cy5.5 Succinimidyl Ester (SE) labeling reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during Cy5.5-SE conjugation experiments in a question-and-answer format.

Question: Why is my labeling efficiency or conjugation yield consistently low?

Answer: Low conjugation yield is a common issue that can be attributed to several factors, primarily related to the hydrolysis of the this compound, suboptimal reaction conditions, or issues with the reagents.

Potential Causes and Solutions:

  • Suboptimal pH: The reaction between the NHS ester of this compound and a primary amine is highly pH-dependent. At a low pH, the primary amines on your protein or molecule of interest are protonated and therefore less reactive.[1][2][3] Conversely, at a high pH, the rate of hydrolysis of the this compound increases significantly, reducing the amount of dye available to react with your target.[1][2]

    • Solution: The optimal pH for most NHS ester conjugations is between 8.2 and 8.5. A pH of 8.3 is often recommended as an effective starting point. For particularly pH-sensitive proteins, a lower pH of around 7.4 can be used, but this will require a longer incubation time as the labeling reaction will be slower.

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, thereby reducing the labeling efficiency.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing primary amines, it is crucial to perform a buffer exchange before initiating the conjugation reaction.

  • Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, a competing reaction with the desired amine conjugation. The rate of this hydrolysis increases with pH.

    • Solution: Always prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the dye, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the this compound stock solution.

  • Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the concentration of the protein.

    • Solution: For optimal results, a protein concentration of 2-10 mg/mL is recommended. If your protein concentration is below 1 mg/mL, consider using a spin concentrator to increase the concentration.

Question: I'm observing high background or non-specific binding in my downstream applications. What is the likely cause?

Answer: High background or non-specific binding can often be traced back to unreacted this compound or aggregation of the labeled protein.

Potential Causes and Solutions:

  • Excess Unreacted Dye: If not properly quenched or removed, the excess this compound can react with other primary amines in your downstream application, leading to non-specific signals.

    • Solution: After the labeling reaction, it is critical to remove any unreacted dye. This can be achieved through methods such as gel filtration, spin column chromatography, or dialysis. You can also quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Protein Aggregation: Over-labeling of a protein can alter its properties, leading to aggregation and increased non-specific interactions.

    • Solution: Optimize the molar ratio of this compound to your protein. It is advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal degree of labeling that does not cause aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound labeling reaction?

A1: The optimal pH for this compound labeling reactions is in the range of 8.2 to 8.5. A commonly recommended starting point is pH 8.3. This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines on the target molecule and minimizing the hydrolysis of the this compound.

Q2: Can I perform the labeling reaction at a neutral pH?

A2: Yes, it is possible to perform the labeling reaction at a neutral pH (e.g., pH 7.4 in PBS). However, at this pH, the reaction with primary amines is significantly slower. While the rate of this compound hydrolysis is also reduced at this pH, you will likely need to increase the incubation time to achieve a satisfactory degree of labeling.

Q3: What types of buffers should I use for the labeling reaction?

A3: It is essential to use buffers that are free of primary amines. Suitable buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, HEPES, or borate buffer, adjusted to the optimal pH of 8.2-8.5.

Q4: What buffers should I avoid?

A4: Avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with your target molecule for the this compound dye, leading to significantly lower labeling efficiency.

Q5: How does pH affect the stability of the this compound dye?

A5: The N-hydroxysuccinimide (NHS) ester of this compound is susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis increases as the pH becomes more alkaline. This is a critical consideration, as hydrolyzed this compound is no longer reactive with primary amines.

Data Presentation

The efficiency of an NHS ester labeling reaction is determined by the competition between the desired amidation (reaction with the amine) and the undesired hydrolysis of the ester. The rates of both reactions are influenced by pH.

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data from a study on a porphyrin-NHS ester, which serves as a representative model for the behavior of NHS esters in general.

Experimental Protocols

Detailed Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

1. Preparation of Protein Solution:

  • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a concentration of 2-10 mg/mL.

  • Adjust the pH of the protein solution to 8.3-8.5. If your protein is stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

2. Preparation of this compound Stock Solution:

  • Allow the vial of lyophilized this compound to come to room temperature before opening to prevent moisture condensation.

  • Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to create a 10 mg/mL or 10 mM stock solution. This stock solution should be prepared fresh for each labeling reaction.

3. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution while gently vortexing. The optimal molar ratio should be determined empirically for your specific protein. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Labeled Protein:

  • It is crucial to remove the unreacted, free dye from the labeled protein. This can be achieved using a desalting column (e.g., Sephadex G-25), spin column chromatography, or dialysis against a suitable buffer (e.g., PBS).

5. Determination of Degree of Labeling (DOL) (Optional):

  • The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm).

  • The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and Cy5.5, and a correction factor for the absorbance of the dye at 280 nm.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (-NH2) Labeled_Protein Covalently Labeled Protein Protein_NH2->Labeled_Protein Amidation (Desired Reaction) Cy5_5_SE This compound Cy5_5_SE->Labeled_Protein NHS N-hydroxysuccinimide (byproduct) Cy5_5_SE->NHS pH_8_3 pH 8.3-8.5 (e.g., Bicarbonate Buffer) pH_8_3->Labeled_Protein ph_effect cluster_low_ph Low pH (< 7.5) cluster_high_ph High pH (> 9.0) cluster_optimal Optimal pH Optimal_pH Optimal pH (8.2 - 8.5) Reactive_Amine Deprotonated Amine (-NH2) (Reactive) Optimal_pH->Reactive_Amine Stable_NHS Stable NHS Ester Optimal_pH->Stable_NHS Protonated_Amine Protonated Amine (-NH3+) (Non-reactive) Low_Efficiency_Low Low Labeling Efficiency Protonated_Amine->Low_Efficiency_Low NHS_Hydrolysis Increased NHS Ester Hydrolysis Low_Efficiency_High Low Labeling Efficiency NHS_Hydrolysis->Low_Efficiency_High High_Efficiency High Labeling Efficiency Reactive_Amine->High_Efficiency Stable_NHS->High_Efficiency

References

Troubleshooting Guide: Weak Cy5.5-SE Labeled Protein Signal

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing weak signals from proteins labeled with Cy5.5-SE (Succinimidyl Ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or absent signal from my Cy5.5-labeled protein?

A weak signal typically originates from one of three main areas: issues with the labeling reaction itself, problems with the protein or dye reagents, or inefficiencies in the signal detection method. Common culprits include suboptimal pH during the labeling reaction, incorrect dye-to-protein molar ratios, degradation of the this compound dye, the presence of interfering substances in the protein buffer, or over-labeling leading to fluorescence quenching.[1]

Q2: How does pH affect the labeling efficiency of this compound?

The labeling reaction, which involves the N-hydroxysuccinimide (NHS) ester of Cy5.5 reacting with primary amines on the protein (like the side chain of lysine), is highly pH-dependent.[2] At acidic pH, the primary amines are protonated (-NH3+) and are not reactive.[3] At very high pH, the hydrolysis of the NHS ester dye accelerates, rendering it inactive before it can react with the protein.[3][4] The optimal pH for this reaction is a compromise between these two effects.

Q3: Can I use any buffer for the labeling reaction?

No. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein's amines for reaction with the this compound dye, significantly reducing labeling efficiency. It is also important to avoid high concentrations of sodium azide (>3 mM) or glycerol. Suitable buffers include phosphate, bicarbonate, or borate buffers.

Q4: What is the "Degree of Labeling" (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Fluorophore-to-Protein (F/P) ratio, represents the average number of dye molecules conjugated to each protein molecule. Determining the DOL is crucial because both under-labeling and over-labeling can be problematic. Under-labeling results in a weak signal, while over-labeling can lead to self-quenching, where adjacent dye molecules absorb each other's emissions, paradoxically weakening the overall signal. An optimal DOL is typically between 2 and 7 for antibodies.

Troubleshooting Workflow

If you are experiencing a weak signal, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Weak Cy5.5 Signal Detected reagents Step 1: Verify Reagents start->reagents dye_check Is this compound fresh? (Anhydrous DMSO, protected from light) reagents->dye_check buffer_check Is protein buffer amine-free? (e.g., no Tris, no glycine) reagents->buffer_check protein_check Is protein concentration >2 mg/mL? reagents->protein_check conditions Step 2: Check Labeling Conditions ph_check Is reaction pH 8.0-9.0? conditions->ph_check ratio_check Is dye:protein molar ratio optimal? (Start with 5:1 to 20:1) conditions->ratio_check time_check Is incubation time sufficient? (1-4 hours at RT) conditions->time_check purification Step 3: Evaluate Purification gel_filtration Was unreacted dye removed? (e.g., Gel filtration, Dialysis) purification->gel_filtration dol_calc Was Degree of Labeling (DOL) calculated? purification->dol_calc detection Step 4: Assess Detection Method instrument_settings Are instrument settings correct? (Excitation/Emission wavelengths, Gain) detection->instrument_settings quenching_check Could over-labeling be causing quenching? detection->quenching_check dye_check->conditions buffer_check->conditions protein_check->conditions ph_check->purification ratio_check->purification time_check->purification gel_filtration->detection dol_calc->detection success Signal Improved instrument_settings->success quenching_check->ratio_check If yes, adjust ratio

Caption: A step-by-step workflow for troubleshooting a weak Cy5.5 signal.

Detailed Troubleshooting Guide

Problem Area 1: Reagents and Protein Preparation
Potential Cause Recommendation & Explanation
Degraded this compound Dye Cy5.5 NHS ester is sensitive to moisture. Always use high-purity, anhydrous DMSO or DMF to prepare the stock solution immediately before use. Store the stock solution in small aliquots at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.
Interfering Buffer Components Ensure the protein is in an amine-free buffer like PBS, MES, HEPES, bicarbonate, or borate. If your protein stock contains Tris or glycine, you must perform a buffer exchange via dialysis or spin column filtration before labeling.
Low Protein Concentration The efficiency of the labeling reaction is significantly reduced at protein concentrations below 2 mg/mL. For optimal results, concentrate your protein to a range of 2-10 mg/mL.
Problem Area 2: Labeling Reaction Conditions

The reaction between the this compound and the protein's primary amines is a critical step.

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) Protein->Conjugate pH 8.0 - 9.0 Cy55 This compound (NHS Ester) Cy55->Conjugate NHS NHS (Leaving Group)

Caption: The NHS ester reaction covalently links Cy5.5 to primary amines.

Parameter Recommendation & Explanation
Reaction pH The optimal pH for NHS ester labeling is between 8.0 and 9.0. A common and effective choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5. You can adjust the pH of your protein solution by adding 1/10th volume of 1 M sodium bicarbonate.
Dye:Protein Molar Ratio The ideal ratio varies by protein. A common starting point is a 10:1 molar ratio of dye to protein. It is highly recommended to perform trial reactions with molar ratios of 5:1, 10:1, and 20:1 to find the optimal condition that maximizes signal without causing quenching.
Reaction Time & Temperature Incubate the reaction for 1 to 4 hours at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.
Problem Area 3: Post-Labeling Purification & Analysis
Potential Cause Recommendation & Explanation
Incomplete Removal of Free Dye Unreacted dye must be removed to prevent high background and for accurate DOL calculation. Use size-exclusion chromatography (e.g., Sephadex G-25 spin columns) or dialysis. The labeled protein will elute first as a colored fraction.
Suboptimal Degree of Labeling (DOL) After purification, calculate the DOL to assess the reaction's success. A low DOL (<2) indicates inefficient labeling and will result in a weak signal. A very high DOL (>10) can cause signal quenching. Adjust the dye:protein molar ratio in subsequent experiments to optimize the DOL.
Problem Area 4: Signal Detection and Imaging
Potential Cause Recommendation & Explanation
Incorrect Instrument Settings Ensure you are using the correct excitation and emission filters or settings for Cy5.5 (approx. Ex: 675 nm, Em: 694 nm). Check that the detector gain or camera exposure time is sufficient to capture the signal.
Photobleaching Cy5.5 has good photostability, but like all fluorophores, it can be photobleached by prolonged exposure to high-intensity light. Minimize light exposure during sample handling and imaging. Using an anti-fade mounting medium can also help preserve the signal.
High Background Fluorescence Autofluorescence from cells or tissues can obscure a weak signal. Image an unstained control sample to assess the level of autofluorescence. Using a far-red dye like Cy5.5 helps minimize this issue, as autofluorescence is often lower in this spectral region.

Key Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound
  • Protein Preparation : Prepare the protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Dye Preparation : Immediately before use, dissolve the this compound vial in anhydrous DMSO to make a 10 mM stock solution.

  • Labeling Reaction : Add the calculated volume of this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1). Mix gently.

  • Incubation : Incubate the reaction for 1 hour at room temperature, protected from light, with gentle rotation.

  • Purification : Remove the unreacted dye using a desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) according to the manufacturer's protocol. Collect the purified, colored conjugate.

Protocol 2: Calculating the Degree of Labeling (DOL)
  • Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, ~675 nm (A_max).

  • Calculate Concentrations : Use the Beer-Lambert law (A = εcl) and the following equations:

    • Corrected Protein Absorbance : A_protein = A₂₈₀ - (A_max × CF₂₈₀)

      • The correction factor (CF₂₈₀) for Cy5.5 is typically around 0.05.

    • Concentration of Dye [Dye] : M = A_max / (ε_dye × path length)

      • The molar extinction coefficient (ε) for Cy5.5 is ~250,000 M⁻¹cm⁻¹.

    • Concentration of Protein [Protein] : M = A_protein / (ε_protein × path length)

  • Calculate DOL : DOL = [Dye] / [Protein].

Quantitative Data Summary

Table 1: Key Parameters for this compound Labeling Reactions

ParameterRecommended Value/RangeRationale & Notes
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances amine reactivity with NHS ester stability.
Protein Concentration 2 - 10 mg/mLHigher concentrations drive the reaction forward and improve efficiency.
Dye:Protein Molar Ratio 5:1 to 20:1Must be optimized empirically for each protein.
Reaction Buffer Bicarbonate, Borate, PhosphateMust be free of primary amines (e.g., Tris, Glycine).
Reaction Time 1 - 4 hoursSufficient for the reaction to proceed to completion at room temperature.
Cy5.5 Extinction Coefficient ~250,000 M⁻¹cm⁻¹ at ~675 nmRequired for accurate DOL calculation.
Cy5.5 Ex/Em Maxima ~675 nm / ~694 nmRequired for correct instrument settings during detection.

References

How to handle Cy5.5-SE instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cy5.5-SE (Succinimidyl Ester) for bioconjugation in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling of proteins and other biomolecules with this compound.

Issue 1: Low or No Fluorescence Signal After Labeling

  • Question: I have performed the conjugation reaction, but I am not observing a fluorescent signal from my purified conjugate. What could be the problem?

  • Answer: Low or no fluorescence can stem from several factors throughout the experimental process. Here are the most common causes and their solutions:

    • Cause 1: Inactive Dye. The N-hydroxysuccinimide (NHS) ester of Cy5.5 is susceptible to hydrolysis in the presence of moisture.

      • Solution: Always use fresh, anhydrous DMSO or DMF to prepare the this compound stock solution immediately before use. Ensure the dye has been stored correctly at -20°C, protected from light and moisture.[1][2]

    • Cause 2: Incorrect Reaction Buffer pH. The reaction between the NHS ester and a primary amine is highly pH-dependent.

      • Solution: The optimal pH for the conjugation reaction is between 8.0 and 9.0. A commonly recommended pH is 8.5 ± 0.5.[1][2][3] If the pH is too low, the primary amines on the protein will be protonated and less reactive. If the pH is too high, the hydrolysis of the NHS ester will be accelerated, reducing the amount of dye available to react with the protein. Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

    • Cause 3: Presence of Competing Primary Amines. Buffers containing primary amines (e.g., Tris or glycine) or ammonium ions will compete with the target protein for reaction with the this compound, leading to significantly lower labeling efficiency.

      • Solution: Ensure your protein is in a buffer free of primary amines before starting the conjugation. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Cause 4: Low Protein Concentration. A low concentration of the target biomolecule can reduce the efficiency of the labeling reaction.

      • Solution: For optimal results, the recommended protein concentration is between 2-10 mg/mL. If your protein solution is too dilute, consider concentrating it before the reaction.

Issue 2: High Background Signal or Non-Specific Staining

  • Question: I am observing a high background signal in my experiments, suggesting the presence of unconjugated dye. How can I resolve this?

  • Answer: A high background signal is typically due to insufficient removal of unreacted this compound after the conjugation reaction.

    • Solution: Purify the conjugate thoroughly to remove any free dye. Size-exclusion chromatography, such as a Sephadex G-25 column, is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules. Dialysis against an appropriate buffer (e.g., PBS) is also a suitable purification method.

Issue 3: Protein Precipitation During or After Labeling

  • Question: My protein has precipitated out of solution during the conjugation reaction or subsequent storage. Why did this happen and what can I do?

  • Answer: Protein precipitation can be caused by several factors, including the addition of the organic solvent used to dissolve the dye and changes in the protein's properties after labeling.

    • Cause 1: High Concentration of Organic Solvent. this compound is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to denature and precipitate.

      • Solution: Keep the volume of the dye stock solution to a minimum, ideally less than 10% of the total reaction volume.

    • Cause 2: Over-labeling of the Protein. Covalent attachment of multiple hydrophobic Cy5.5 molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.

      • Solution: Optimize the molar ratio of dye to protein. A typical starting point is a 10:1 molar ratio of this compound to protein. This ratio may need to be adjusted depending on the specific protein and the desired degree of labeling (DOL).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound instability in aqueous solutions?

A1: The primary mechanism of instability for this compound in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is the reactive group that forms a stable amide bond with primary amines on biomolecules. In the presence of water, particularly at neutral to high pH, this ester group can be hydrolyzed, rendering the dye incapable of reacting with its target.

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored at -20°C, sealed, and protected from moisture and light. It is highly recommended to aliquot the dye upon receipt to avoid repeated freeze-thaw cycles. When preparing a stock solution in an organic solvent like DMSO, it should be used immediately. If short-term storage of the stock solution is necessary, it should be stored at -20°C or -80°C and used within a month.

Q3: What are the optimal buffer conditions for a this compound conjugation reaction?

A3: The optimal buffer conditions are a pH of 8.5 ± 0.5 and the absence of any primary amines (e.g., Tris, glycine) or ammonium ions. Sodium bicarbonate or phosphate buffers are commonly used.

Q4: How can I determine the degree of labeling (DOL) of my Cy5.5-protein conjugate?

A4: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm). The Beer-Lambert law can then be used to calculate the concentrations of the protein and the dye, and thus their molar ratio.

Q5: Are there any alternatives to this compound for near-infrared fluorescence labeling?

A5: Yes, several alternative dyes are available for labeling in the near-infrared spectrum. Some common alternatives include Alexa Fluor 680 and DyLight 680. These dyes may offer advantages in terms of brightness and photostability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful this compound conjugation reactions.

ParameterRecommended ValueNotes
Storage Temperature -20°CProtect from light and moisture.
Stock Solution Solvent Anhydrous DMSO or DMFPrepare fresh before each use.
Protein Concentration 2 - 10 mg/mLLower concentrations can reduce labeling efficiency.
Reaction pH 8.5 ± 0.5Critical for balancing amine reactivity and NHS ester stability.
Dye-to-Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically. A 10:1 ratio is a good starting point.
Reaction Time 1 - 2 hoursAt room temperature, protected from light.
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm

Experimental Protocols

Detailed Protocol for this compound Labeling of an Antibody

This protocol provides a general guideline for the conjugation of this compound to an antibody, such as IgG.

1. Preparation of Reagents:

  • Antibody Solution:

    • Prepare the antibody in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Ensure the antibody concentration is at least 2 mg/mL.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

2. Calculation of Reagent Volumes:

  • Objective: To achieve a desired dye-to-antibody molar ratio (e.g., 10:1).

  • Example Calculation:

    • Amount of IgG: 1 mg

    • Volume of IgG solution (at 2 mg/mL): 0.5 mL

    • Molecular weight of IgG: ~150,000 g/mol

    • Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

    • Moles of this compound needed (for 10:1 ratio): 6.67 x 10⁻⁸ mol

    • Molecular weight of this compound: ~1100 g/mol (check the specific value for your product)

    • Mass of this compound needed: (6.67 x 10⁻⁸ mol) * (1100 g/mol ) = 7.34 x 10⁻⁵ g = 73.4 µg

    • Volume of this compound stock (at 10 mg/mL) needed: (73.4 µg) / (10 µg/µL) = 7.34 µL

3. Conjugation Reaction:

  • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The first colored fraction will be the labeled antibody, while the later, slower-moving colored fraction will be the free dye.

  • Collect the fractions containing the purified Cy5.5-antibody conjugate.

5. Determination of Degree of Labeling (Optional but Recommended):

  • Measure the absorbance of the purified conjugate at 280 nm and ~675 nm.

  • Calculate the DOL using the appropriate extinction coefficients for the antibody and Cy5.5.

6. Storage of the Conjugate:

  • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Visualizations

Cy5_5_SE_Reaction_and_Degradation cluster_reaction Conjugation Pathway cluster_degradation Hydrolysis Pathway (Instability) This compound This compound Conjugate Cy5.5-Protein Conjugate This compound->Conjugate Reaction with primary amine Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS NHS byproduct Conjugate->NHS Cy5.5-SE_hydrolysis This compound Inactive_Cy5.5 Inactive Cy5.5-COOH Cy5.5-SE_hydrolysis->Inactive_Cy5.5 Hydrolysis of NHS ester H2O H₂O (Aqueous Solution) H2O->Inactive_Cy5.5

Caption: Reaction pathway of this compound with a primary amine and its competing hydrolysis pathway.

experimental_workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.5) start->prep_protein prep_dye Prepare this compound Stock (Anhydrous DMSO) start->prep_dye calculate Calculate Reagent Volumes (Target Molar Ratio) prep_protein->calculate prep_dye->calculate react Conjugation Reaction (1-2h, RT, dark) calculate->react purify Purify Conjugate (Size-Exclusion Chromatography) react->purify analyze Analyze Conjugate (Spectrophotometry, DOL) purify->analyze store Store Conjugate (-20°C, dark) analyze->store end End store->end

Caption: Experimental workflow for bioconjugation using this compound.

References

Technical Support Center: Best Practices for Storing Cy5.5-SE Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cy5.5-SE conjugated antibodies. Adherence to these best practices is crucial for maintaining the stability and performance of these fluorescently labeled reagents, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound conjugated antibodies?

A1: The optimal storage temperature depends on the intended duration of storage. For short-term storage (up to one month), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the antibody into small, single-use volumes and storing at -20°C or -80°C is advisable to prevent degradation.[1] Some manufacturers suggest that for any new conjugate, initial storage at 4°C for 3-6 months is a good starting point, with the caveat that the optimal conditions for any specific conjugate should be determined experimentally.[2]

Q2: Why is it important to protect this compound conjugated antibodies from light?

A2: Cy5.5, like other fluorophores, is susceptible to photobleaching, a process where the fluorescent dye loses its ability to fluoresce after repeated exposure to light.[3] This can significantly reduce the signal intensity in your experiments. Therefore, it is critical to store conjugated antibodies in dark vials or tubes, or to wrap them in aluminum foil, and to minimize their exposure to light during all handling and experimental procedures.[3][4]

Q3: How do repeated freeze-thaw cycles affect this compound conjugated antibodies?

A3: Repeated freeze-thaw cycles can denature the antibody, causing it to form aggregates that reduce its binding capacity. This can lead to a significant loss of signal and inconsistent results. To avoid this, it is highly recommended to aliquot the antibody into single-use volumes upon receipt. This practice ensures that the main stock of the antibody is not repeatedly subjected to temperature fluctuations.

Q4: Can I add cryoprotectants like glycerol to my this compound conjugated antibody for frozen storage?

A4: Yes, adding a cryoprotectant such as sterile glycerol to a final concentration of 50% can help to prevent the formation of ice crystals, which can damage the antibody structure during freezing. This is a common practice for long-term storage at -20°C.

Q5: Is it necessary to add a preservative like sodium azide?

A5: Sodium azide can be added to a final concentration of 0.02-0.05% to prevent microbial growth, especially for antibodies stored at 4°C. However, it is important to note that sodium azide is toxic to cells and can interfere with certain biological assays. Therefore, it should not be used if the antibody is intended for use in live-cell imaging or in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to the improper storage or handling of this compound conjugated antibodies.

Problem Possible Cause Recommended Solution
Weak or No Signal Antibody degradation due to improper storage temperature. Confirm the recommended storage temperature on the product datasheet. For long-term use, ensure the antibody was aliquoted and stored at -20°C or -80°C.
Photobleaching of the Cy5.5 dye. Always store the antibody in a light-protected vial and minimize light exposure during all experimental steps. Use of an anti-fade mounting medium can also help reduce photobleaching during imaging.
Loss of antibody activity from multiple freeze-thaw cycles. Aliquot the antibody upon first use to avoid repeated freezing and thawing of the main stock.
Antibody concentration is too low. Perform a titration experiment to determine the optimal antibody concentration for your specific application.
High Background Staining Antibody aggregation due to improper storage. Centrifuge the antibody vial at a low speed (e.g., 10,000 x g for 20 seconds) before use to pellet any aggregates. Use the supernatant for your experiment.
Non-specific binding of the antibody. Ensure adequate blocking of your sample. You may also need to optimize the antibody concentration through titration.
Inconsistent Results Between Experiments Variability in antibody integrity. This can be caused by repeated freeze-thaw cycles or prolonged storage at an inappropriate temperature. Always handle the antibody consistently and follow the recommended storage guidelines. Using freshly thawed aliquots for each experiment can improve consistency.

Data Presentation

Table 1: General Storage Recommendations for this compound Conjugated Antibodies
Storage DurationTemperatureKey Considerations
Short-Term (up to 1 month) 2-8°CProtect from light. Add a bacteriostatic agent like sodium azide (if compatible with the application).
Long-Term (months to years) -20°C or -80°CAliquot into single-use volumes. Consider adding a cryoprotectant (e.g., 50% glycerol). Protect from light. Avoid frost-free freezers due to their temperature cycling.

Note: This table provides general guidelines. Always refer to the manufacturer's specific recommendations for your antibody.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Conjugated Antibody

This protocol outlines a method to evaluate the stability of a Cy5.5-conjugated antibody under different storage conditions.

1. Objective: To determine the effect of storage temperature and freeze-thaw cycles on the fluorescence intensity and binding activity of a this compound conjugated antibody.

2. Materials:

  • This compound conjugated antibody
  • Phosphate-buffered saline (PBS), pH 7.4
  • Microcentrifuge tubes (light-blocking or wrapped in foil)
  • Fluorometer or fluorescence plate reader
  • Cells or tissue known to express the target antigen
  • Appropriate buffers for immunofluorescence staining
  • Fluorescence microscope

3. Method:

4. Data Analysis:

  • Calculate the percentage of remaining fluorescence intensity for each storage condition and time point relative to the baseline measurement.
  • Qualitatively and quantitatively compare the signal intensity and background staining in the immunofluorescence images from each condition.
  • Plot the fluorescence intensity and staining signal as a function of time or number of freeze-thaw cycles to visualize the stability of the antibody.

Mandatory Visualizations

G Workflow for Optimal Storage of this compound Conjugated Antibodies A Receive Antibody B Centrifuge Briefly (10,000 x g for 20s) A->B C Decision: Short-term or Long-term Storage? B->C D Store at 4°C (Protect from Light) C->D Short-term E Aliquot into Single-Use Volumes C->E Long-term H Use for Experiment D->H F Add Cryoprotectant (e.g., 50% Glycerol) (Optional but Recommended) E->F G Store at -20°C or -80°C (Protect from Light) F->G G->H

Caption: Workflow for optimal storage of this compound conjugated antibodies.

G Factors Affecting the Stability of this compound Conjugated Antibodies center Antibody Stability temp Temperature temp->center light Light Exposure light->center freezethaw Freeze-Thaw Cycles freezethaw->center preservatives Additives (e.g., Glycerol, Azide) preservatives->center time Storage Duration time->center G Troubleshooting Workflow for Weak Signal decision decision result result start Weak or No Signal Observed check_storage Was the antibody stored correctly? (Temp, Light, Aliquots) start->check_storage improper_storage Re-evaluate storage protocol. Use a fresh aliquot. check_storage->improper_storage No check_concentration Is the antibody concentration optimal? check_storage->check_concentration Yes improper_storage->result Issue Persists titrate Perform antibody titration. check_concentration->titrate No check_protocol Is the experimental protocol optimized? (Blocking, Incubation) check_concentration->check_protocol Yes success Signal Improved titrate->success check_protocol->result Yes optimize_protocol Optimize staining protocol. check_protocol->optimize_protocol No optimize_protocol->success

References

Validation & Comparative

A Comparative Guide to Near-Infrared Fluorescent Dyes: Alternatives to Cy5.5-SE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal near-infrared (NIR) fluorescent probes, this guide provides a comprehensive comparison of alternatives to the widely used Cy5.5-SE dye. This document offers an objective analysis of key performance metrics, supported by experimental data, to facilitate informed decisions in probe selection for applications such as fluorescence microscopy, in vivo imaging, and flow cytometry.

The selection of a suitable fluorophore is critical for the success of fluorescence-based assays. In the near-infrared spectrum, which offers advantages of reduced tissue autofluorescence and deeper tissue penetration, Cy5.5 has been a popular choice. However, the demand for brighter, more photostable, and better-performing dyes has led to the development of several alternatives. This guide will compare this compound with prominent alternatives including Alexa Fluor 680, DyLight 680, and IRDye 800CW, focusing on their spectral properties, brightness, and photostability.

Quantitative Performance Comparison

The performance of a fluorescent dye is determined by several key photophysical parameters. The molar extinction coefficient dictates how efficiently the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the fluorophore. Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense light exposure.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~675~694~250,000~0.2152,500
Alexa Fluor 680-SE ~679~702~183,000~0.3665,880
DyLight 680-SE ~692~712~140,000Not widely reported-
IRDye 800CW-NHS Ester ~774~789~242,000~0.09 - 0.1221,780 - 29,040

Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent, conjugation state, and measurement conditions. The relative brightness is a calculated metric for comparison.

Alexa Fluor 680 emerges as a significantly brighter alternative to Cy5.5, primarily due to its higher quantum yield.[1] While IRDye 800CW has a very high extinction coefficient, its lower quantum yield results in a lower relative brightness compared to Cy5.5 and Alexa Fluor 680 in the 700 nm window.[2] DyLight 680 is spectrally similar to Alexa Fluor 680 and Cy5.5, but publicly available data on its quantum yield is limited, making a direct brightness comparison challenging.[3]

Experimental Methodologies

To provide a practical context for the use of these dyes, this section outlines detailed protocols for common experimental procedures.

Protein Labeling with NHS-Ester Dyes

N-hydroxysuccinimidyl (NHS) esters are one of the most common reactive groups for labeling proteins, as they efficiently react with primary amines (such as the side chain of lysine residues) to form stable amide bonds.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • NHS-ester functionalized near-infrared dye (e.g., Alexa Fluor 680-SE)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a calculated molar excess of the reactive dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the dye-protein conjugate.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye. The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Dye (Molar excess of dye) Protein->Mix Dye NHS-Ester Dye (Dissolved in DMSO/DMF) Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze Store Store Conjugate Analyze->Store

Fluorescence Microscopy of Labeled Antibodies

This protocol describes a general procedure for immunofluorescence staining of cells using a directly labeled primary antibody.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for the chosen NIR dye

Procedure:

  • Cell Culture and Fixation: Culture cells to the desired confluency. Wash the cells with PBS and then fix them with fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: If the target protein is intracellular, wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the fluorescently labeled primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the NIR dye.

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Cell Culture Fix Fixation (e.g., 4% PFA) Culture->Fix Permeabilize Permeabilization (e.g., Triton X-100) Fix->Permeabilize Block Blocking (e.g., 1% BSA) Permeabilize->Block PrimaryAb Primary Antibody Incubation (Labeled with NIR dye) Block->PrimaryAb Wash Washing PrimaryAb->Wash Mount Mounting (Antifade medium) Wash->Mount Image Fluorescence Microscopy Mount->Image

Application Example: Imaging the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Aberrant EGFR signaling is implicated in the development and progression of various cancers. Fluorescently labeled ligands or antibodies targeting EGFR are valuable tools for visualizing receptor localization, trafficking, and downstream signaling events.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to changes in gene expression and cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Researchers can use antibodies labeled with NIR dyes like Alexa Fluor 680 to track the internalization and degradation of EGFR in response to ligand stimulation or inhibitor treatment. The superior brightness and photostability of these alternative dyes can enable longer time-lapse imaging and more sensitive detection of the receptor, providing deeper insights into the dynamics of this critical signaling pathway.

Conclusion

For researchers working in the near-infrared spectrum, several compelling alternatives to this compound are available. Based on the presented data, Alexa Fluor 680-SE stands out as a superior choice in many applications due to its significantly higher brightness and enhanced photostability. While IRDye 800CW offers the advantage of a longer emission wavelength, which can further reduce autofluorescence, its lower quantum yield may be a limiting factor for detecting low-abundance targets. The selection of the optimal dye will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and spectral properties. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their near-infrared fluorescence applications.

References

A Head-to-Head Comparison for Multiplex Imaging: Navigating Spectral Overlap with Cy5.5-SE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the complexities of multiplex imaging, the choice of fluorophore is paramount. This guide provides a comprehensive comparison of Cy5.5-SE and its common alternatives, with a focus on mitigating the critical issue of spectral overlap. By understanding the spectral properties, performance characteristics, and experimental considerations of these dyes, you can optimize your multiplex panels for robust and reliable results.

This guide presents a detailed analysis of this compound alongside spectrally similar fluorophores: Alexa Fluor 680, and DyLight 680. We will delve into their spectral characteristics, present a standardized protocol for evaluating spectral bleed-through, and discuss strategies for minimizing crosstalk in your multiplex immunofluorescence experiments.

Spectral Properties: A Comparative Analysis

The foundation of successful multiplex imaging lies in the careful selection of fluorophores with minimal spectral overlap. The following table summarizes the key spectral properties of this compound and its alternatives. Brightness is a product of the molar extinction coefficient and the quantum yield; a higher value indicates a brighter fluorophore, which can be advantageous for detecting low-abundance targets[1][2].

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~675~694~250,000[3][4]~0.28[4]70,000
Alexa Fluor 680 ~679~702~184,000~0.3666,240
DyLight 680 ~682~715~140,000Not Widely Reported-

Note: Quantum yield for DyLight 680 is not consistently reported in publicly available resources. Relative brightness provides a theoretical comparison; actual performance can vary based on experimental conditions and conjugation efficiency.

Experimental Evaluation of Spectral Overlap

To empirically assess the suitability of these fluorophores for your specific multiplex panel, it is crucial to perform a controlled experiment to quantify spectral bleed-through. The following protocol outlines a method for preparing single-stain controls and analyzing them to determine the level of crosstalk between channels.

Experimental Workflow for Assessing Spectral Bleed-through

experimental_workflow Experimental Workflow for Spectral Overlap Assessment cluster_prep Sample Preparation cluster_staining Single-Color Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_cells Prepare and fix cells or tissue sections permeabilize Permeabilize samples (if required for intracellular targets) prep_cells->permeabilize block Block non-specific binding sites permeabilize->block stain_cy5_5 Stain with Primary Ab + Cy5.5-conjugated Secondary Ab block->stain_cy5_5 stain_af680 Stain with Primary Ab + Alexa Fluor 680-conjugated Secondary Ab block->stain_af680 stain_dl680 Stain with Primary Ab + DyLight 680-conjugated Secondary Ab block->stain_dl680 unstained Unstained Control block->unstained acquire_cy5_5 Image Cy5.5 sample in all channels stain_cy5_5->acquire_cy5_5 acquire_af680 Image AF680 sample in all channels stain_af680->acquire_af680 acquire_dl680 Image DL680 sample in all channels stain_dl680->acquire_dl680 acquire_unstained Image Unstained sample in all channels unstained->acquire_unstained measure_bleedthrough Quantify bleed-through from each single-stained sample into non-target channels acquire_cy5_5->measure_bleedthrough acquire_af680->measure_bleedthrough acquire_dl680->measure_bleedthrough acquire_unstained->measure_bleedthrough calculate_snr Calculate Signal-to-Noise Ratio (SNR) for each fluorophore measure_bleedthrough->calculate_snr

Caption: Workflow for assessing fluorophore performance.

Detailed Experimental Protocol

1. Cell/Tissue Preparation:

  • Prepare cells or tissue sections according to your standard protocol for immunofluorescence.

  • Fixation and permeabilization methods should be consistent across all samples.

2. Blocking:

  • Incubate samples in a suitable blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.

3. Primary Antibody Incubation:

  • Incubate separate samples with the primary antibody of interest, diluted in blocking buffer, overnight at 4°C. Include a "no primary antibody" control.

4. Secondary Antibody Incubation (Single-Stain Controls):

  • Prepare four sets of samples from the primary antibody incubation step.

  • Sample 1 (Cy5.5): Incubate with a secondary antibody conjugated to this compound.

  • Sample 2 (Alexa Fluor 680): Incubate with a secondary antibody conjugated to Alexa Fluor 680.

  • Sample 3 (DyLight 680): Incubate with a secondary antibody conjugated to DyLight 680.

  • Sample 4 (Unstained): This sample will not be incubated with a fluorescent secondary antibody and will serve as a control for autofluorescence.

  • Incubate all samples for 1 hour at room temperature, protected from light.

5. Washing and Mounting:

  • Wash samples three times with PBS.

  • Mount coverslips using an anti-fade mounting medium.

6. Image Acquisition:

  • Using a fluorescence microscope equipped with appropriate filter sets for each fluorophore, capture images of each single-stained sample.

  • Crucially, for each single-stained sample, acquire images through all the filter sets you intend to use in your multiplex experiment. For example, when imaging the Cy5.5-stained sample, capture an image not only through the Cy5.5 filter set but also through the filter sets for Alexa Fluor 680 and any other fluorophores in your panel.

  • Maintain identical acquisition settings (e.g., exposure time, laser power, gain) across all samples for a given channel.

7. Data Analysis:

  • Quantification of Bleed-through: Using image analysis software such as ImageJ/Fiji, measure the mean fluorescence intensity in the "off-target" channels for each single-stained sample. For example, for the Cy5.5-stained sample, measure the intensity in the Alexa Fluor 680 channel. This value represents the bleed-through percentage.

  • Signal-to-Noise Ratio (SNR) Calculation: For each fluorophore, calculate the SNR by dividing the mean fluorescence intensity of the stained region by the standard deviation of the background fluorescence intensity. A higher SNR indicates a more robust signal.

Mitigating Spectral Overlap: Strategies for Success

Even with careful fluorophore selection, some degree of spectral overlap is often unavoidable in multiplex experiments. The following strategies can help to minimize its impact on your data.

Signaling Pathway of Spectral Overlap and Mitigation

spectral_overlap Strategies to Mitigate Spectral Overlap cluster_problem The Challenge cluster_solutions Mitigation Strategies overlap Spectral Overlap bleedthrough Signal Bleed-through overlap->bleedthrough sequential Sequential Imaging bleedthrough->sequential leads to need for unmixing Spectral Unmixing Software bleedthrough->unmixing leads to need for panel_design Optimized Panel Design bleedthrough->panel_design leads to need for

Caption: Mitigating spectral overlap in multiplexing.

  • Optimized Panel Design: The first line of defense is a well-designed panel. Choose fluorophores with the largest possible separation between their emission maxima. When possible, pair brighter fluorophores with less abundant targets to ensure adequate signal detection.

  • Sequential Imaging: Instead of capturing all channels simultaneously, acquire images for each fluorophore sequentially. This method involves exciting one fluorophore and detecting its emission before moving to the next, thereby preventing the emission from one dye from bleeding into the detection channel of another.

  • Spectral Unmixing: For complex panels with significant overlap, spectral unmixing is a powerful computational technique. This method uses the known emission spectrum of each fluorophore to mathematically separate the mixed signals into their individual components. Software packages like ImageJ/Fiji have plugins available for spectral unmixing.

Conclusion

The selection of appropriate fluorophores is a critical step in designing successful multiplex imaging experiments. While this compound is a widely used and effective dye, its performance should be carefully evaluated in the context of your specific experimental setup and the other fluorophores in your panel. By understanding the spectral properties of this compound and its alternatives, and by employing rigorous experimental protocols to assess and mitigate spectral overlap, researchers can generate high-quality, reliable data. The strategies outlined in this guide, from careful panel design to the application of advanced techniques like spectral unmixing, provide a robust framework for navigating the challenges of multiplex imaging and unlocking the wealth of information it can provide.

References

Unraveling Fluorescence Quenching: A Comparative Guide to Cy5.5 Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a pivotal decision that profoundly influences experimental outcomes. Among the plethora of available fluorophores, cyanine dyes, particularly Cy5.5, have gained widespread use for in vivo imaging and other fluorescence-based assays due to their emission in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and reduced autofluorescence. However, a critical phenomenon that can significantly impact the performance of Cy5.5-protein conjugates is fluorescence quenching.

This guide provides an objective comparison of the quenching effects on Cy5.5 fluorescence when conjugated to proteins, supported by experimental data and detailed methodologies. We will also explore alternative dyes that may offer superior performance in terms of brightness and resistance to quenching.

The Phenomenon of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In the context of protein-dye conjugates, quenching can occur through several mechanisms, most notably self-quenching or concentration quenching. This phenomenon becomes particularly prominent when multiple fluorophore molecules are in close proximity on the surface of a protein, as is often the case with high degrees of labeling (DOL).[1]

Self-quenching of cyanine dyes like Cy5 and Cy5.5 is often attributed to the formation of non-fluorescent H-aggregates.[1][2] These aggregates can absorb light but do not emit it as fluorescence, thereby diminishing the overall signal of the conjugate.[3] This effect is a significant drawback, as it can lead to a decrease in the brightness of the labeled protein, even with an increasing number of attached dye molecules.[3]

Cy5.5 vs. Alternatives: A Quantitative Comparison

Experimental evidence consistently demonstrates that Cy5 and its longer-wavelength analog, Cy5.5, are susceptible to self-quenching upon protein conjugation. In contrast, alternative dyes, such as the Alexa Fluor series, have been shown to exhibit significantly less quenching, resulting in brighter and more reliable fluorescent signals, especially at higher DOLs.

Here, we summarize the comparative performance of Cy5.5 and a popular alternative, Alexa Fluor 647, when conjugated to antibodies.

PropertyCy5.5Alexa Fluor 647Reference
Excitation Maximum (nm) ~675~650
Emission Maximum (nm) ~694~665
Self-Quenching Prone to significant self-quenching and aggregation, especially at high DOLs.Minimal self-quenching, resulting in brighter conjugates at high DOLs.
Brightness of Conjugates Generally lower, with fluorescence intensity often plateauing or decreasing at higher DOLs.Significantly brighter, with fluorescence increasing more linearly with the DOL.
Photostability Less photostable compared to some alternatives.More photostable.

Experimental Workflows and Protocols

To provide a practical context for these findings, we outline a general experimental workflow for protein labeling and the subsequent measurement of fluorescence quenching.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Dye Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 8.5-9.0) Protein->Buffer_Exchange Reaction Incubate Protein + Dye (1 hour, Room Temperature) Buffer_Exchange->Reaction Dye_Prep Reconstitute Cy5.5 NHS Ester (in DMSO or DMF) Dye_Prep->Reaction Purification Purify Conjugate (Size-Exclusion Chromatography or Spin Column) Reaction->Purification Spectroscopy Measure Absorbance (280 nm and ~675 nm) Purification->Spectroscopy Fluorescence Measure Fluorescence Emission (Excitation at ~675 nm) Purification->Fluorescence DOL_Calc Calculate Degree of Labeling (DOL) Spectroscopy->DOL_Calc Quenching_Analysis Analyze Quenching vs. DOL Fluorescence->Quenching_Analysis DOL_Calc->Quenching_Analysis

Workflow for protein labeling and fluorescence quenching analysis.

Detailed Experimental Protocols

1. Protein Preparation and Labeling:

This protocol is a generalized procedure for labeling proteins with amine-reactive dyes like Cy5.5 NHS ester.

  • Protein Solution Preparation: The protein of interest should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 5-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed by dialysis or buffer exchange.

  • Dye Preparation: Immediately before use, reconstitute a vial of Cy5.5 NHS ester with a small volume of anhydrous DMSO or DMF.

  • Labeling Reaction: Add the reconstituted dye solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein to achieve the desired DOL. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

2. Purification of the Labeled Protein:

  • Remove unreacted dye from the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column equilibrated with a suitable buffer such as PBS.

3. Determination of Degree of Labeling (DOL) and Quantum Yield:

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Cy5.5 (~675 nm).

  • DOL Calculation: The DOL is calculated using the Beer-Lambert law with the measured absorbances and the known extinction coefficients of the protein and the dye.

  • Quantum Yield Measurement: The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the conjugate to a reference standard with a known quantum yield, under identical excitation and measurement conditions.

The Underlying Mechanism of Quenching

The primary mechanism responsible for the self-quenching of Cy5 and its derivatives when conjugated to proteins is the formation of H-aggregates. This process can be visualized as follows:

quenching_mechanism cluster_protein Protein Surface cluster_process Process P Protein Conjugation High DOL Conjugation P->Conjugation Cy5_5_monomer Cy5.5 Monomer (Fluorescent) H_aggregate H-aggregate (Non-fluorescent) Cy5_5_monomer->Conjugation Aggregation π-π Stacking Conjugation->H_aggregate Proximity-induced

Formation of non-fluorescent H-aggregates leads to quenching.

At high DOLs, the proximity of multiple Cy5.5 molecules on the protein surface facilitates π-π stacking interactions between the cyanine chromophores, leading to the formation of these non-fluorescent H-aggregates. This aggregation results in a blue-shift in the absorption spectrum and a significant decrease in fluorescence quantum yield.

Conclusion and Recommendations

While Cy5.5 is a valuable tool for NIR fluorescence imaging, its propensity for self-quenching upon protein conjugation, particularly at high degrees of labeling, is a significant limitation. For applications requiring high brightness and quantitative fluorescence measurements, researchers should carefully consider the choice of fluorophore.

Key Recommendations:

  • Optimize the Degree of Labeling (DOL): For Cy5.5, it is crucial to empirically determine the optimal DOL for a specific protein to maximize fluorescence without significant quenching.

  • Consider Alternative Dyes: For applications demanding high brightness and photostability, especially at high DOLs, Alexa Fluor 647 and other modern far-red dyes are often superior alternatives to Cy5.5 due to their reduced tendency for self-quenching.

  • Thorough Characterization: Regardless of the dye chosen, it is essential to thoroughly characterize the protein-dye conjugate by measuring its DOL, absorption and emission spectra, and relative quantum yield to ensure reliable and reproducible experimental results.

References

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